Diatin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C148H244N42O47 |
|---|---|
Molekulargewicht |
3363.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S)-3-amino-6-(2-amino-2-oxoethyl)-15-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159)/t76-,77+,78+,79+,80+,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-/m0/s1 |
InChI-Schlüssel |
JYSJVJJVLNYRKL-QPHHPWFVSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)NC(CCCCCC(=O)OC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and detailed synthetic pathways. The document includes a summary of quantitative data related to its synthesis, detailed experimental protocols for key reactions, and visualizations of its synthesis and mechanism of action to support research and development professionals in the pharmaceutical field.
Molecular Structure and Properties
Teneligliptin is a complex molecule with a unique "J-shaped" structure that contributes to its high potency and selectivity for the DPP-4 enzyme.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | [2] |
| CAS Number | 760937-92-6 (free base) | [1][2] |
| Molecular Formula | C22H30N6OS | [1][2] |
| Molecular Weight | 426.58 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [4] |
| Stereochemistry | The molecule has two chiral centers at the 2 and 4 positions of the pyrrolidine (B122466) ring, with the (2S,4S) configuration being the active enantiomer. | [2] |
Synthesis of Teneligliptin: A Commercially Viable Approach
Several synthetic routes for Teneligliptin have been reported in the literature and patents. This guide details a facile and industrially scalable process adapted from the work of Kumar et al. (2018), which focuses on the use of novel intermediates to improve yield and purity.[5][6]
Retrosynthetic Analysis
The synthesis involves the coupling of three key fragments: a substituted pyrazole-piperazine moiety, a proline derivative, and a thiazolidine (B150603) ring. The retrosynthetic analysis reveals the key disconnections and the strategic approach to the synthesis.
Caption: Retrosynthetic analysis of Teneligliptin.
Synthetic Pathway
The forward synthesis is a multi-step process that begins with the protection and activation of L-proline, followed by a key nucleophilic substitution and subsequent amide coupling and deprotection steps.
Caption: Synthetic pathway of Teneligliptin.
Experimental Protocols
The following protocols are based on the optimized industrial process for the synthesis of Teneligliptin.
Preparation of (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidine-2-carboxylic acid
-
Reaction: A mixture of (2S,4S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, and a reducing agent such as sodium triacetoxyborohydride (B8407120) is stirred in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Amide coupling to form N-Boc-Teneligliptin
-
Reaction: To a solution of the carboxylic acid intermediate in DCM are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and 1,3-thiazolidine. The mixture is stirred at room temperature.
-
Work-up: The reaction mixture is diluted with DCM and washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by crystallization.
Deprotection to yield Teneligliptin
-
Reaction: The N-Boc protected Teneligliptin is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature.
-
Work-up: The reaction mixture is concentrated, and the residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent.
-
Purification: The final product is purified by crystallization to yield Teneligliptin free base.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of Teneligliptin, including yields and purity at different stages.
| Step | Product | Yield (%) | Purity (by HPLC) | Analytical Data |
| 1 | Nosyl Derivative of L-proline methyl ester (3c) | ~85-90% | >98% | ESI-MS (positive mode) m/z 431 |
| 2 | Substituted Intermediate (5) | ~70-75% | >99% | - |
| 3 | Carboxylic Acid Derivative (6) | ~68% | 99.72% | - |
| 4 & 5 | Teneligliptin (1) | Overall yield of 37-39% | >99.5% | Correlates with reported information |
Mechanism of Action: DPP-4 Inhibition
Teneligliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.
This leads to:
-
Enhanced glucose-dependent insulin (B600854) secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.
-
Suppressed glucagon (B607659) secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.
The overall effect is improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of Teneligliptin.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of Teneligliptin. The presented synthetic pathway offers a scalable and efficient method for its production. The quantitative data and experimental protocols serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antidiabetic drug. The visualization of the synthetic route and signaling pathway further aids in the understanding of its chemical and pharmacological properties.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 6. Process For The Preparation Of Teneligliptin [quickcompany.in]
Preclinical Profile of Teneligliptin: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing this degradation, teneligliptin increases the active levels of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1][3][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of teneligliptin, based on available data from various animal models. The information is presented to aid researchers, scientists, and drug development professionals in understanding the preclinical profile of this important therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of teneligliptin has been primarily characterized in rodent models, demonstrating its absorption, distribution, metabolism, and excretion properties.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of teneligliptin observed in preclinical studies.
Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Animal Model | Reference |
| 1 | 150.3 | 0.5 | 450.2 | 2.3 | - | Sprague-Dawley Rats | [5] |
| 10 | 1456.7 | 0.8 | 5432.1 | 3.1 | - | Sprague-Dawley Rats | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Tissue Distribution of [14C]Teneligliptin in Rats Following a Single Oral Dose (1 mg/kg)
| Tissue | Tmax (hr) | Concentration at Tmax (ng eq/g) | Elimination Half-life (hr) | Key Findings | Reference |
| Kidney | 0.5 | 68.3 | 68.3 | High radioactivity concentrations detected.[5] | [5][6] |
| Liver | 0.5 | 69.0 | 69.0 | High radioactivity concentrations detected.[5] | [5][6] |
| Lung | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |
| Spleen | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |
| Pituitary Gland | 0.5 | - | - | Predominantly distributed.[5] | [5][6] |
| Testis | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |
| Epididymis | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |
| Cecum | 5 | - | - | Delayed Tmax compared to other tissues.[5] | [5] |
Tmax: Time of maximum concentration in tissue; ng eq/g: nanogram equivalents per gram of tissue.
Metabolism and Excretion
Teneligliptin is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][7] The primary metabolite found in plasma is a thiazolidine-1-oxide derivative, known as M1.[5][8] Elimination of teneligliptin occurs through both renal and hepatic pathways.[5] Approximately 34.4% of the drug is excreted unchanged in the urine, while the remaining 65.6% is eliminated after metabolism.[5] A mass balance study using 14C-labeled teneligliptin showed that after 216 hours, cumulative excretion was 45.4% in urine and 46.5% in feces.[5]
Pharmacodynamics
The pharmacodynamic effects of teneligliptin are centered on its potent and selective inhibition of the DPP-4 enzyme.
DPP-4 Inhibition
Teneligliptin is a highly potent inhibitor of the DPP-4 enzyme.[9] Its unique "J-shaped" structure contributes to its strong and sustained inhibitory activity.[1][4]
Table 3: In Vitro DPP-4 Inhibitory Activity of Teneligliptin
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 1.75 nmol/L | Human Plasma DPP-4 | [10][11] |
| IC50 | 0.889 nmol/L | Recombinant Human DPP-4 | [10][11] |
IC50: Half-maximal inhibitory concentration.
Teneligliptin demonstrates high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial safety feature as inhibition of these other enzymes has been linked to adverse effects in preclinical models.[2][10]
Effects on GLP-1 and Blood Glucose
By inhibiting DPP-4, teneligliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.[1][12] This action leads to improved glycemic control.
In a study with Zucker fatty rats, oral administration of teneligliptin at doses of 0.03 mg/kg and higher significantly inhibited the rise in plasma glucose levels after an oral glucose tolerance test.[9] In diabetic mouse models, teneligliptin has been shown to improve glucose tolerance.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Single-Dose Oral Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of teneligliptin following a single oral dose.[13]
-
Animal Model: Male Sprague-Dawley rats.[13]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.[13]
-
Fasting: Rats are fasted overnight (12-16 hours) with free access to water before dosing.[13]
-
Dose Preparation: Teneligliptin is prepared as a solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations (e.g., 0.1, 0.3, or 1.0 mg/kg).[13]
-
Administration: The formulation is administered orally via gavage.[13]
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[13]
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.[13]
-
Sample Storage: Plasma samples are stored at -20°C or -80°C until analysis.[13]
-
Bioanalysis: Plasma concentrations of teneligliptin are determined using a validated LC-MS/MS method, often with a deuterated internal standard like Teneligliptin D8 for accurate quantification.[5][13]
Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
-
Objective: To assess the effect of teneligliptin on glucose tolerance in a diabetic animal model.[13]
-
Animal Model: Diabetic mouse models such as db/db mice or streptozotocin-induced diabetic mice.[13]
-
Acclimatization and Grouping: Mice are acclimatized and divided into a vehicle control group and one or more teneligliptin-treated groups.[13]
-
Fasting: Mice are fasted for 6 hours before the experiment.[13]
-
Drug Administration: Teneligliptin (e.g., 1-60 mg/kg) or vehicle is administered orally.[13]
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally at a specific time point after drug administration (e.g., 60 minutes).[13]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 0 (immediately before the glucose challenge), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[13]
-
Data Analysis: The mean blood glucose concentration is plotted against time for each group, and the area under the curve (AUC) for glucose is calculated.[13]
In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the in vitro potency of teneligliptin in inhibiting DPP-4 enzyme activity.[2]
-
Materials: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a test compound (teneligliptin).[2]
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of teneligliptin.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by DPP-4, is measured over time using a fluorescence plate reader.[2]
-
-
Data Analysis: The percentage of inhibition for each concentration of teneligliptin is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes.
Signaling Pathway of Teneligliptin
Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical oral pharmacokinetic study.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpscr.info [ijpscr.info]
- 9. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Binding Affinity of Teneligliptin with the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth examination of the binding characteristics of teneligliptin (B1682743) to the dipeptidyl peptidase-4 (DPP-4) enzyme. Teneligliptin is a potent, third-generation DPP-4 inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its efficacy is rooted in its high binding affinity and sustained inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preserving the levels of active incretins, teneligliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[1][3]
This document synthesizes key quantitative data, details the experimental methodologies for determining binding affinity, and provides visual representations of the associated biochemical pathways and experimental workflows.
Quantitative Analysis of Binding Affinity
The potency of teneligliptin's interaction with the DPP-4 enzyme is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[2] Teneligliptin has demonstrated potent inhibitory activity against DPP-4 from various species and in different biological matrices.[4][5]
| Parameter | Species / System | Value (nmol/L) | Reference |
| IC₅₀ | Recombinant Human DPP-4 | 0.889 | [3][5] |
| IC₅₀ | Human Plasma DPP-4 | 1.75 | [1][3][5] |
| IC₅₀ | Rat Plasma DPP-4 | ~1 | [4] |
| pKd | Recombinant Human DPP-4 | 0.41 | [6] |
In addition to in vitro potency, the in vivo efficacy is demonstrated by the median effective dose (ED50). For teneligliptin, the ED50 for plasma DPP-4 inhibition in Wistar rats is 0.41 mg/kg.[4][5]
Mechanism of Action and Unique Binding Mode
Teneligliptin is classified as a Class 3 DPP-4 inhibitor, distinguished by its interaction with the S1, S2, and the S2 extensive subsites of the enzyme.[2][7][8] Its unique, rigid, 'J-shaped' structure, formed by five contiguous rings, contributes to a small entropy loss upon binding, which is a factor in its potent inhibitory activity.[2][5]
The binding of teneligliptin to DPP-4 is characterized by several key interactions:
-
S1 and S2 Subsites: Like many DPP-4 inhibitors, teneligliptin forms crucial bonds within the S1 and S2 pockets of the enzyme.[9] A primary or secondary amino group on the inhibitor is essential for forming an electrostatic network with residues Glu205, Glu206, and Tyr662.[10]
-
S2 Extensive Subsite: A key feature of teneligliptin's high potency is its strong hydrophobic interaction with the S2 extensive subsite, often referred to as an 'anchor lock domain'.[5][9] The phenyl-pyrazole moiety of teneligliptin fits into the S2 extensive position, interacting with Phe357, while the pyrrolidine (B122466) moiety interacts with Arg358, Ser209, and Val207.[9][11]
This multi-subsite interaction is believed to contribute to both the potency and the long duration of action observed with teneligliptin.[5]
Teneligliptin binding to DPP-4 enzyme subsites.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of teneligliptin is a direct consequence of its inhibition of the DPP-4 enzyme. This action initiates a cascade that potentiates the endogenous incretin system, leading to improved glucose homeostasis.
Signaling pathway of DPP-4 inhibition by teneligliptin.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
The determination of teneligliptin's IC50 value is commonly performed using a fluorometric in vitro DPP-4 inhibitor screening assay.[2] This method measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product released from a fluorogenic substrate.
Objective: To determine the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme[1]
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])[1]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)[1]
-
Teneligliptin at various concentrations
-
96-well black, flat-bottom microplate[1]
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[2]
-
Incubator set to 37°C[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of teneligliptin (e.g., in DMSO) and perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).[1]
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.[1]
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow teneligliptin to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[2]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[2]
-
Measure the fluorescence intensity kinetically for 30-60 minutes at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The rate of increase in fluorescence is proportional to DPP-4 activity.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well (slope of the fluorescence vs. time curve).[2]
-
Subtract the background fluorescence rate from all other measurements.[2]
-
Calculate the percentage of DPP-4 inhibition for each teneligliptin concentration.[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Workflow for in vitro DPP-4 inhibition assay.
Conclusion
Teneligliptin's potent and selective inhibition of the DPP-4 enzyme is central to its clinical efficacy. Its unique chemical structure facilitates a high binding affinity, characterized by low nanomolar IC50 values.[3][5] The interaction is distinguished by engagement with the S1, S2, and S2 extensive subsites of the enzyme.[9] The standardized in vitro fluorometric assay provides a robust and reliable method for quantifying this inhibitory activity. A comprehensive understanding of teneligliptin's binding kinetics, mechanism of action, and the underlying signaling pathways is crucial for ongoing research and the development of novel therapeutic strategies in the management of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teneligliptin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Teneligliptin in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of DPP-4, which leads to increased levels of incretin (B1656795) hormones, subsequently enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. While Teneligliptin exhibits high selectivity for its primary target, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of Teneligliptin in various cellular assays. It includes a summary of quantitative data on its selectivity for other dipeptidyl peptidases and its interaction with cytochrome P450 enzymes. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own investigations. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and biological implications of Teneligliptin's off-target activities.
Introduction
Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor characterized by its unique "J-shaped" structure, which contributes to its high potency and long-lasting effects.[1] The primary therapeutic benefit of Teneligliptin stems from its selective inhibition of DPP-4, a serine protease responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preserving active incretin levels, Teneligliptin effectively modulates glucose homeostasis.
However, like any pharmacologically active agent, the potential for off-target interactions exists. These interactions, where a drug binds to and affects proteins other than its intended target, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. Therefore, a comprehensive assessment of off-target effects is a critical component of drug development and post-market surveillance. This guide focuses on the in vitro and cellular off-target profile of Teneligliptin, with a particular emphasis on its interactions with related proteases and drug-metabolizing enzymes.
Quantitative Data on Off-Target Interactions
The selectivity of Teneligliptin has been evaluated against other members of the dipeptidyl peptidase family, namely DPP-8 and DPP-9, as well as Fibroblast Activation Protein (FAP). Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies, making high selectivity for DPP-4 a critical safety feature. Additionally, the interaction of Teneligliptin with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, has been investigated to assess the potential for drug-drug interactions.
Table 1: Selectivity Profile of Teneligliptin against Dipeptidyl Peptidases
| Target Enzyme | IC50 (nmol/L) | Selectivity vs. Recombinant Human DPP-4 | Reference |
| Recombinant Human DPP-4 | 0.889 (95% CI, 0.812–0.973) | - | [2] |
| Human Plasma DPP-4 | 1.75 (95% CI, 1.62–1.89) | - | [2] |
| DPP-8 | 189 | > 212-fold | [2] |
| DPP-9 | 150 | > 168-fold | [2] |
| Fibroblast Activation Protein (FAP) | >10,000 | > 11,248-fold | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibitory Profile of Teneligliptin against Cytochrome P450 (CYP) Isoforms
| CYP Isoform | IC50 (µmol/L) | Inhibition Potential | Reference |
| CYP2D6 | 489.4 | Weak | [3] |
| CYP3A4 | 197.5 | Weak | [3] |
| FMO | 467.2 | Weak | [3] |
| CYP1A2 | No inhibition | - | [3] |
| CYP2A6 | No inhibition | - | [3] |
| CYP2B6 | No inhibition | - | [3] |
| CYP2C8 | No inhibition | - | [3] |
| CYP2C8/9 | No inhibition | - | [3] |
| CYP2C19 | No inhibition | - | [3] |
| CYP2E1 | No inhibition | - | [3] |
FMO (Flavin-containing monooxygenase) is another important class of drug-metabolizing enzymes.
Experimental Protocols
This section provides detailed methodologies for key cellular and in vitro assays to assess the off-target effects of Teneligliptin.
In Vitro DPP Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of Teneligliptin against DPP-4, and can be adapted for DPP-8, DPP-9, and FAP. The assay is based on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, or FAP enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4)
-
Teneligliptin
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Teneligliptin in the assay buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in the assay buffer.
-
Assay Plate Setup:
-
Add Teneligliptin solutions to the test wells.
-
Add a known inhibitor as a positive control.
-
Add assay buffer with vehicle (e.g., DMSO) as a negative control (100% activity).
-
Add assay buffer without enzyme as a blank.
-
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC). Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each Teneligliptin concentration relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the Teneligliptin concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Caption: Workflow for the in vitro DPP inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS-Based)
This protocol outlines a common method to assess the inhibitory potential of Teneligliptin against various CYP isoforms using human liver microsomes and LC-MS/MS analysis.
Materials:
-
Pooled human liver microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
Teneligliptin
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a serial dilution of Teneligliptin in the incubation buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine HLM, the CYP-specific probe substrate, and the Teneligliptin solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of Teneligliptin.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the Teneligliptin concentration.
-
Caption: Workflow for the CYP450 inhibition assay.
Kinome Scan
While no public kinome scan data for Teneligliptin is currently available, this section describes the general methodology for conducting such a screen to identify potential off-target kinase interactions. Kinome scanning services are commercially available from various providers.
Principle: Kinome scans typically employ binding assays to quantify the interaction of a test compound with a large panel of kinases. One common method is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase.
General Procedure:
-
Compound Submission: The test compound (Teneligliptin) is provided to the screening facility, usually at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The compound is screened against a large panel of recombinant kinases (often several hundred).
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound. This is often done using quantitative PCR (qPCR) if the kinase is tagged with a DNA label, or through other detection methods.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining or the percentage of inhibition compared to a vehicle control. A lower percentage of control indicates stronger binding of the test compound to the kinase. The data is often visualized in a "tree spot" diagram, which maps the interactions onto the human kinome tree.
Caption: General workflow for a kinome scan.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. While no specific CETSA data for Teneligliptin is publicly available, this protocol provides a general workflow.
Materials:
-
Cell line of interest
-
Teneligliptin
-
Cell lysis buffer
-
Antibodies against the target protein (e.g., DPP-4) and a loading control
-
Western blotting reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with Teneligliptin or vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (DPP-4).
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both Teneligliptin-treated and vehicle-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the presence of Teneligliptin indicates target stabilization and therefore, target engagement.
-
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
DPP-4 Inhibition and Incretin Signaling
The primary pharmacological effect of Teneligliptin is the inhibition of DPP-4, which potentiates the downstream signaling of incretin hormones.
Caption: DPP-4 inhibition by Teneligliptin enhances incretin signaling.
Discussion and Conclusion
The available data from cellular assays indicate that Teneligliptin is a highly selective inhibitor of DPP-4 with significantly lower potency against the related proteases DPP-8, DPP-9, and FAP. This high selectivity is a key factor in its favorable safety profile. The weak in vitro inhibition of CYP2D6 and CYP3A4 at concentrations much higher than therapeutic levels suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes.
It is important to note the absence of publicly available comprehensive off-target screening data, such as a kinome scan. While Teneligliptin's primary mechanism of action is well-established, a broader screening approach would provide a more complete picture of its pharmacological profile and could rule out unexpected interactions with other cellular signaling pathways. Similarly, the application of target engagement assays like CETSA in a cellular context would provide direct evidence of Teneligliptin binding to DPP-4 under physiological conditions and could be used to investigate potential off-target binding in an unbiased manner.
References
In Vitro Characterization of Teneligliptin's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Teneligliptin's enzymatic inhibition, with a core focus on its interaction with Dipeptidyl Peptidase-4 (DPP-4). This document details the experimental protocols, quantitative inhibitory data, and the underlying biochemical pathways and workflows.
Core Mechanism of Action: Potent and Selective DPP-4 Inhibition
Teneligliptin's primary therapeutic effect is derived from its potent and selective inhibition of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Teneligliptin prevents the inactivation of these incretins, leading to increased circulating levels of their active forms.[1][2] This enhancement of active GLP-1 and GIP results in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control.[1][4][5]
Teneligliptin is a third-generation DPP-4 inhibitor, characterized by a unique "J-shaped" structure formed by five consecutive rings.[3][4][6] This structural feature allows for strong and stable binding to the DPP-4 enzyme, contributing to its high potency and long duration of action.[2][3] Teneligliptin is classified as a class 3 DPP-4 inhibitor, indicating that it interacts with the S1, S2, and S2 extensive subsites of the enzyme.[7]
Quantitative Inhibitory Data
The inhibitory potency of Teneligliptin has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key metrics. Lower values for these parameters indicate greater potency.
| Target Enzyme | Test System | IC50 (nmol/L) | Selectivity vs. DPP-4 | Reference |
| DPP-4 | Recombinant Human | 0.889 | - | [4][8] |
| DPP-4 | Human Plasma | 1.75 | - | [4][8] |
| DPP-8 | Recombinant Human | 189 | ~213-fold | [4][9] |
| DPP-9 | Recombinant Human | 150 | ~169-fold | [4][9] |
| Fibroblast Activation Protein (FAP) | Recombinant Human | >10,000 | >11,248-fold | [4] |
Teneligliptin demonstrates significantly greater affinity for DPP-4 compared to other DPP enzymes like DPP-8 and DPP-9, with a selectivity of approximately 700- to 1500-fold.[8] This high selectivity is crucial, as the inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies.[9] In comparative studies, Teneligliptin has shown greater potency than other DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin, as evidenced by its lower IC50 values.[8]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by Teneligliptin's inhibition of DPP-4.
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of Teneligliptin's enzymatic inhibition.
In Vitro DPP-4 Inhibition Assay (IC50 Determination)
This fluorometric assay is a standard method for determining the IC50 value of Teneligliptin against the DPP-4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin against recombinant human DPP-4.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to the DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate: Gly-Pro-AMC
-
Teneligliptin
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.1 nM to 1 µM).
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add Assay Buffer only.
-
Negative Control (100% Activity): Add DPP-4 enzyme solution and Assay Buffer.
-
Inhibitor Wells: Add DPP-4 enzyme solution and the various dilutions of Teneligliptin.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow Teneligliptin to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each Teneligliptin concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as it is independent of the substrate concentration. For a competitive inhibitor like Teneligliptin, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Objective: To determine the inhibition constant (Ki) of Teneligliptin for DPP-4.
Principle: The Cheng-Prusoff equation relates the IC50 of a competitive inhibitor to its Ki, taking into account the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate for the enzyme.
Equation:
Ki = IC50 / (1 + ([S] / Km))
Procedure:
-
Determine the IC50 value of Teneligliptin as described in the protocol above.
-
Determine the Michaelis-Menten constant (Km) of the Gly-Pro-AMC substrate for the DPP-4 enzyme under the same assay conditions. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Note the substrate concentration ([S]) used in the IC50 determination experiment.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Note: It is crucial that the IC50 and Km values are determined under identical experimental conditions (e.g., buffer, pH, temperature) for the Ki calculation to be accurate.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the logical workflow for the in vitro enzymatic characterization of Teneligliptin.
Conclusion
The in vitro characterization of Teneligliptin robustly demonstrates its high potency and selectivity as a DPP-4 inhibitor. Its low nanomolar IC50 values and significant selectivity over other DPP family members underscore its efficacy and favorable safety profile at the molecular level. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to assess the enzymatic inhibition profile of Teneligliptin and other DPP-4 inhibitors.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Teneligliptin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. youtube.com [youtube.com]
The Emerging Therapeutic Potential of Teneligliptin Beyond Glycemic Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin (B1682743), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[2] However, a growing body of preclinical and early-stage clinical research has begun to illuminate the pleiotropic effects of Teneligliptin, suggesting its potential utility in a range of non-diabetic pathological conditions. These effects appear to extend beyond its primary glucose-lowering action and are often attributed to its anti-inflammatory, antioxidant, and direct cellular signaling modulatory properties.[3][4] This technical guide provides a comprehensive overview of the early-stage research on Teneligliptin for non-diabetic applications, with a focus on the underlying mechanisms, experimental evidence, and potential avenues for future drug development.
Core Mechanisms of Action in Non-Diabetic Pathologies
The therapeutic potential of Teneligliptin in non-diabetic conditions is thought to be mediated through a combination of GLP-1-dependent and -independent pathways. While increased GLP-1 levels contribute to some of the observed benefits, direct effects of Teneligliptin on cellular processes are also evident.[5][6] Key mechanisms include the modulation of inflammatory signaling cascades, reduction of oxidative stress, and protection of endothelial function.
Anti-inflammatory Effects
Teneligliptin has demonstrated significant anti-inflammatory properties in various experimental models. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[7][8][9] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[7] Furthermore, Teneligliptin can suppress inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) pathway, by interacting with Caveolin-1.[10]
Antioxidant Properties
A crucial aspect of Teneligliptin's non-diabetic effects is its ability to mitigate oxidative stress.[4] It has been observed to reduce the generation of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[4][11] This antioxidant activity is partly mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[11]
Endothelial Protection
Teneligliptin exerts protective effects on the vascular endothelium, a critical factor in cardiovascular health.[12][13] It has been shown to improve endothelial function, reduce endothelial permeability, and promote the survival of endothelial cells under stress conditions.[12][14] These effects are mediated, in part, by the preservation of tight junction proteins and the activation of pro-survival signaling pathways like the ERK5/KLF2 pathway.[12]
Therapeutic Areas of Investigation
Early-stage research has explored the potential of Teneligliptin in several non-diabetic therapeutic areas.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical studies suggest that Teneligliptin may be effective in the management of NAFLD. In animal models, Teneligliptin has been shown to improve hepatic steatosis and inflammation.[15][16] It attenuates hepatic lipogenesis by activating AMP-activated protein kinase (AMPK) and downregulating the expression of genes involved in fat synthesis.[15][16]
Neuroprotection
Emerging evidence points towards a neuroprotective role for Teneligliptin. In models of ischemic stroke, Teneligliptin has been found to reduce infarct volume and improve neurological outcomes by protecting the blood-brain barrier and reducing endothelial permeability.[12] Furthermore, it has shown potential in mitigating cognitive impairment by inhibiting neuroinflammation and endoplasmic reticulum stress in the hippocampus.[8][17] Studies in models of Parkinson's disease also suggest that Teneligliptin can protect dopaminergic neurons by inhibiting oxidative stress and ferroptosis.
Cardiovascular Protection
Beyond its established role in diabetic cardiovascular complications, Teneligliptin exhibits direct cardioprotective effects. It has been shown to mitigate cardiac hypertrophy and improve cardiac function in non-diabetic models of cardiac stress.[7] These benefits are linked to its ability to inhibit the NLRP3 inflammasome and reduce myocardial inflammation and fibrosis.[7][18]
Inflammatory Conditions
The anti-inflammatory properties of Teneligliptin suggest its potential use in a broader range of inflammatory diseases. It has been shown to modulate macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3] This effect, coupled with its ability to suppress cytokine production, makes it a candidate for further investigation in chronic inflammatory disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the non-diabetic applications of Teneligliptin.
| Table 1: Effects of Teneligliptin on Non-Alcoholic Fatty Liver Disease (NAFLD) Markers | |||
| Parameter | Model | Treatment | Result |
| Serum Alanine Aminotransferase (ALT) | Monosodium Glutamate (B1630785) (MSG) and High-Fat Diet (HFD)-induced NAFLD mice | Teneligliptin in drinking water | Significantly decreased (p < 0.05)[15] |
| Intrahepatic Triglyceride Levels | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Significantly decreased (p < 0.05)[15] |
| NAFLD Activity Score | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Improved hepatic steatosis and inflammation[15] |
| Hepatic mRNA levels of lipogenic genes | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Significantly downregulated (p < 0.05)[15] |
| Hepatic phosphorylated AMP-activated protein kinase (AMPK) | MSG and HFD-induced NAFLD mice | Teneligliptin in drinking water | Increased expression[15] |
| Hepatic Triglyceride (TG) and Free Fatty Acid (FFA) levels | High-fructose diet-fed ob/ob mice | Teneligliptin-supplemented diet | Lower levels[19] |
| Plasma Aspartate Aminotransferase (AST) and ALT levels | High-fructose diet-fed ob/ob mice | Teneligliptin-supplemented diet | Significantly different from control (p<0.05)[19] |
| Table 2: Neuroprotective Effects of Teneligliptin | |||
| Parameter | Model | Treatment | Result |
| Infarct Volume | Middle Cerebral Artery Occlusion (MCAO) mouse model | Teneligliptin | Significantly reduced[12] |
| Neurological Score | MCAO mouse model | Teneligliptin | Significantly improved[12] |
| Cerebral Endothelial Permeability | MCAO mouse model | Teneligliptin | Reduced[12] |
| Escape Latency (Morris Water Maze) | db/db diabetic mice (model for cognitive impairment) | 60 mg/kg/day Teneligliptin for 10 weeks | Sharply improved[8] |
| Time in Platform Quadrant (Morris Water Maze) | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Sharply improved[8] |
| Hippocampal IL-1β, MCP-1, and IL-6 gene levels | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Memorably reduced[8] |
| Hippocampal Malondialdehyde (MDA) level | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Markedly repressed[8] |
| Hippocampal Superoxide (B77818) Dismutase (SOD) activity | db/db diabetic mice | 60 mg/kg/day Teneligliptin for 10 weeks | Markedly reversed from 21.5 to 33.6 U/mg protein[8] |
| Cell Viability (SH-SY5Y cells) | MPP+-induced Parkinson's disease model | Teneligliptin pretreatment | Enhanced[11] |
| Reactive Oxygen Species (ROS) accumulation (SH-SY5Y cells) | MPP+-induced Parkinson's disease model | Teneligliptin pretreatment | Inhibited[11] |
| Table 3: Cardiovascular and Endothelial Effects of Teneligliptin | |||
| Parameter | Model | Treatment | Result |
| Cardiomyocyte Area | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Marked reduction[9] |
| Cardiac Hypertrophy (Heart weight/Tibia length) | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Marked reduction[9] |
| Creatine Kinase-MB (CK-MB), Aspartate Transaminase (AST), and Lactate Dehydrogenase (LDH) levels | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Significantly reversed increases[9] |
| NLRP3 Inflammasome Activation | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Inhibited[9] |
| Interleukin-1β Release | Streptozotocin-induced diabetic mice | 30 mg/kg Teneligliptin | Inhibited[9] |
| Flow-Mediated Vascular Dilatation (FMD) | Type 2 diabetes patients with acute coronary syndrome or risk factors | Teneligliptin | Significantly improved (∆3.8% ± 2.1% vs ∆−0.3% ± 2.9%, P=0.006)[13][14] |
| Plasma DPP-4 Activity | Type 2 diabetes patients with acute coronary syndrome or risk factors | Teneligliptin | Significantly decreased[14] |
| Reactive Oxygen Metabolites (d-ROMs) | Type 2 diabetes patients with chronic kidney disease | Switch from sitagliptin (B1680988) to teneligliptin for 24 weeks | Reduction correlated with improved Reactive Hyperemia Index[20] |
Experimental Protocols and Methodologies
Animal Models
-
Non-Alcoholic Fatty Liver Disease (NAFLD) Model: Male mice were treated with monosodium glutamate (MSG) and a high-fat diet (HFD) to induce NAFLD. Teneligliptin was administered in drinking water.[15] Another model utilized high-fructose diet-fed ob/ob mice.[19]
-
Ischemic Stroke Model: A middle cerebral artery occlusion (MCAO) model in C57/BL6 mice was used to simulate ischemic stroke.[12]
-
Cognitive Impairment Model: db/db diabetic mice were used as a model for diabetes-related cognitive impairment. Teneligliptin was administered orally at 60 mg/kg/day for 10 weeks.[8]
-
Diabetic Cardiomyopathy Model: Diabetes was induced in mice using streptozotocin, followed by treatment with 30 mg/kg of Teneligliptin.[9]
Cell Culture Experiments
-
Endothelial Cell Inflammation: Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with THP-1 monocyte-like cells and exposed to high glucose (HG) and metabolic memory (HM) conditions to model endothelial low-grade inflammation.[3]
-
Macrophage Polarization: Differentiated THP-1 macrophages were treated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype or with IL-4 to induce an anti-inflammatory M2 phenotype in the presence or absence of Teneligliptin.[3]
-
Neuroprotection in vitro: SH-SY5Y neuroblastoma cells were treated with MPP+ to induce a Parkinson's disease-like phenotype, with or without Teneligliptin pretreatment.[11]
Key Assays and Techniques
-
Histological Analysis: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess hepatic steatosis and inflammation and calculate the NAFLD activity score.[15]
-
Biochemical Assays: Serum levels of ALT, AST, triglycerides, and other biochemical markers were measured using standard enzymatic kits.[15][19]
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of various genes in liver tissue, hippocampus, and cultured cells.[8][15]
-
Western Blotting: Protein expression and phosphorylation status of key signaling molecules such as AMPK and IRAK-4 were determined by Western blotting.[10][15]
-
Behavioral Tests: The Morris water maze, fear conditioning test, and Y-maze test were used to assess cognitive function in mice.[8]
-
Infarct Volume Measurement: Brain sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume after MCAO.[21]
-
Endothelial Permeability Assay: Evans blue dye extravasation was used to measure cerebral endothelial permeability in vivo.[12]
-
Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique was used to assess endothelial function in human subjects.[13]
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and reactive oxygen metabolites (d-ROMs) were measured to assess oxidative stress.[8][20]
Signaling Pathways and Experimental Workflows
Caption: Teneligliptin's anti-inflammatory signaling pathways.
Caption: Mechanism of Teneligliptin in NAFLD.
Caption: Experimental workflow for neuroprotection studies.
Conclusion and Future Directions
The early-stage research on Teneligliptin for non-diabetic applications is promising, revealing a multifaceted pharmacological profile that extends beyond its primary role in glycemic control. The consistent observations of its anti-inflammatory, antioxidant, and endothelial-protective effects across various preclinical models provide a strong rationale for further investigation. The data summarized in this guide highlight its potential in treating complex conditions such as NAFLD, neurodegenerative diseases, and cardiovascular disorders, independent of the presence of diabetes.
Future research should focus on several key areas. Firstly, more in-depth mechanistic studies are required to fully elucidate the GLP-1-independent signaling pathways modulated by Teneligliptin. Secondly, long-term efficacy and safety studies in relevant non-diabetic animal models are crucial to validate the initial findings. Finally, well-designed, proof-of-concept clinical trials in non-diabetic patient populations are warranted to translate these preclinical observations into tangible therapeutic benefits. The development of Teneligliptin for these novel indications could offer new hope for patients with limited treatment options and represents an exciting frontier in drug repositioning and development.
References
- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjdnmd.org [rjdnmd.org]
- 7. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining Teneligliptin Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of teneligliptin (B1682743) for in vivo studies in rodent models. Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It functions by preventing the degradation of incretin (B1656795) hormones, thereby enhancing glucose-dependent insulin (B600854) secretion. Rodent models are crucial for the preclinical evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.
I. Quantitative Data Summary: Teneligliptin Dosage in Rodent Studies
The following tables summarize the quantitative data on teneligliptin dosage from various preclinical studies in rats and mice. These tables are intended to provide a reference range for researchers to select an appropriate starting dose for their specific experimental objectives.
Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Animal Model |
| 0.1 | 85.46 ± 0.24 | 0.75 - 0.88 | Sprague-Dawley Rats |
| 0.3 | - | 0.75 - 0.88 | Sprague-Dawley Rats |
| 1.0 | - | 0.75 - 0.88 | Sprague-Dawley Rats |
Data sourced from pharmacokinetic studies in male Sprague-Dawley rats.
Table 2: Teneligliptin Dosage in Rodent Pharmacodynamic and Efficacy Studies
| Rodent Species | Model | Dosage (mg/kg/day) | Route of Administration | Study Objective & Key Findings |
| Rats | Sprague-Dawley | 0.41 (ED50) | Oral | Dose-dependent inhibition of plasma DPP-4. |
| Rats | Zucker Fatty | 1.0 | Oral | Reduction in postprandial glucose, free fatty acids, and triglycerides. |
| Mice | db/db or STZ-induced | 1 - 60 | Oral | Evaluation of glucose tolerance. |
| Mice | db/db | 60 | Oral | Amelioration of diabetes-related cognitive impairment over 10 weeks. |
| Mice | C57BL/6 (STZ-induced) | 30 | Oral | Assessment of anti-diabetic effects in a type 1 diabetes model. |
| Mice | Apolipoprotein-E-deficient (ApoE KO) | 60 | Oral | Reduction in the expression of inflammatory molecules and inhibition of atherosclerosis over 20 weeks. |
II. Experimental Protocols
Detailed methodologies for key experiments involving teneligliptin administration in rodents are provided below.
Protocol 1: Pharmacokinetic Analysis of Teneligliptin in Rats
Objective: To determine the pharmacokinetic profile of teneligliptin following oral administration in rats.
Materials:
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethylcellulose, water, or saline)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of teneligliptin in the chosen vehicle at the desired concentration (e.g., 0.1, 0.3, or 1.0 mg/kg). Ensure the drug is fully dissolved or homogeneously suspended immediately before administration.
-
Administration: Administer the teneligliptin formulation orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of teneligliptin in the plasma samples using a validated LC-MS/MS method. Teneligliptin D8 is commonly used as an internal standard for accurate quantification.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
Objective: To evaluate the effect of teneligliptin on glucose tolerance in a diabetic mouse model.
Materials:
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize diabetic mice and divide them into a vehicle control group and a teneligliptin-treated group.
-
Fasting: Fast the mice for 6 hours before the experiment.
-
Drug Administration: Administer teneligliptin (e.g., 1-60 mg/kg) or vehicle orally.
-
Glucose Challenge: After a specific time following drug administration (e.g., 60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose to assess the improvement in glucose tolerance.
III. Visualized Workflows and Signaling Pathways
Teneligliptin's Mechanism of Action
Application Notes & Protocols: Assessing Teneligliptin Efficacy in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[2][3] Preclinical assessment of Teneligliptin's efficacy is crucial and is robustly performed using various animal models that mimic human diabetic conditions.
These application notes provide detailed protocols for evaluating the therapeutic efficacy of Teneligliptin in established animal models of diabetes, focusing on experimental design, key efficacy endpoints, and data interpretation.
Mechanism of Action: Teneligliptin Signaling Pathway
Teneligliptin competitively and reversibly inhibits the DPP-4 enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin hormones GLP-1 and GIP.[3] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[3][4] This leads to reduced hepatic glucose output and improved overall glucose homeostasis.[4] Furthermore, studies suggest that Teneligliptin may exert protective effects through the activation of AMP-activated protein kinase (AMPK) and inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, which are key players in inflammation and cellular energy metabolism.[5][6]
Recommended Animal Models
The choice of animal model is critical for studying different aspects of diabetes. Chemically-induced and genetic models are most commonly employed.
-
Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats (Type 2 Diabetes Model): This model mimics T2DM by inducing partial β-cell dysfunction and insulin resistance.[7][8] Nicotinamide is administered to partially protect pancreatic β-cells from the cytotoxic effects of a subsequent low dose of streptozotocin.[8]
-
db/db Mice (Genetic Type 2 Diabetes Model): These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, hyperglycemia, and eventual β-cell failure, closely recapitulating the progression of human T2DM.[9][10]
| Parameter | STZ-Nicotinamide Model (Rats) | db/db Mice |
| Inducing Agent | Streptozotocin & Nicotinamide | Genetic (Leptin Receptor Mutation) |
| Species | Rat (e.g., Sprague-Dawley, Wistar) | Mouse (C57BLKS/J background) |
| Key Features | Moderate hyperglycemia, partial β-cell damage | Obesity, severe hyperglycemia, insulin resistance[9][10] |
| Advantages | Cost-effective, rapid induction, non-obese model[8] | High clinical relevance to human T2DM, progressive disease[9] |
Table 1: Comparison of Common Animal Models for Teneligliptin Efficacy Studies.
Experimental Design and Workflow
A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The typical process involves acclimatization, diabetes induction, treatment, and endpoint analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 5. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Teneligliptin in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin (B1656795) hormones, it stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[1] Accurate and reliable quantification of Teneligliptin in biological matrices such as human plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2]
This application note provides a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teneligliptin in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard (Teneligliptin-d8) to ensure accuracy and reproducibility, making it suitable for high-throughput analysis.[1][2]
Methodology
The bioanalytical method involves the extraction of Teneligliptin and its internal standard, Teneligliptin-d8, from human plasma via protein precipitation.[2] Subsequent analysis is performed by reverse-phase liquid chromatography coupled with tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode.[1][2]
Liquid Chromatography Conditions
The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid to ensure proper protonation of the analyte.[3]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for optimal sensitivity. Quantification is performed using specific precursor-to-product ion transitions for Teneligliptin and its internal standard.[1][4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| Ion Spray Voltage | +5500 V[4] |
| Source Temperature | 500°C[4] |
| Analyte | Precursor Ion (m/z) |
| Teneligliptin | 427.2[1][4][5] |
| Teneligliptin-d8 (IS) | 435.2[1][4][5] |
Experimental Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Teneligliptin and 10 mg of Teneligliptin-d8 reference standards in separate 10 mL volumetric flasks with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Teneligliptin stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) standards covering the desired concentration range (e.g., 5 to 1000 ng/mL).[2][5]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Teneligliptin-d8 at a concentration of 100 ng/mL in a 50:50 methanol/water mixture.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the Teneligliptin stock solution in the same manner as the calibration standards.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol outlines a protein precipitation method for the efficient extraction of Teneligliptin from a plasma matrix.[2][4]
-
Allow frozen human plasma samples to thaw completely at room temperature.
-
Pipette 100 µL of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]
-
Add 10 µL of the 100 ng/mL Teneligliptin-d8 internal standard working solution.[2]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to a new clean tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[2]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]
Method Validation and Data Summary
The described method is validated according to regulatory guidelines. Key performance characteristics are summarized below.[2][6]
| Validation Parameter | Typical Acceptance Criteria / Result |
| Linearity Range | 5 - 1000 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
| Accuracy | Within ±15% of nominal concentration[6] |
| Precision (Intra- & Inter-day %RSD) | ≤ 15%[6] |
| Recovery | > 85%[6] |
Data Analysis
The concentration of Teneligliptin in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model. The concentration of Teneligliptin in unknown samples is then interpolated from this curve.[1]
Visualized Workflows
Caption: Overall experimental workflow.
Caption: Detailed sample preparation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Teneligliptin and Metformin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting research studies on the combination therapy of Teneligliptin (B1682743) and metformin (B114582) for the treatment of type 2 diabetes mellitus (T2DM). The protocols outlined below are synthesized from various clinical trials and research studies, offering a framework for efficacy, safety, and pharmacokinetic evaluations.
Introduction to Teneligliptin and Metformin Combination Therapy
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[2][1] Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[2][1][3] The complementary mechanisms of action of Teneligliptin and metformin provide a synergistic effect on glycemic control, targeting both fasting and postprandial hyperglycemia.[2][1] Clinical studies have demonstrated that the combination of Teneligliptin and metformin is effective in reducing glycated hemoglobin (HbA1c) and is generally well-tolerated.[4][5][6]
Signaling Pathway of Teneligliptin and Metformin
The following diagram illustrates the synergistic signaling pathways of Teneligliptin and Metformin in pancreatic β-cells and the liver.
Caption: Synergistic mechanism of Teneligliptin and Metformin.
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic data from key clinical trials investigating the combination of Teneligliptin and metformin.
Table 1: Efficacy of Teneligliptin as Add-on Therapy to Metformin
| Study / Parameter | Teneligliptin + Metformin Group | Placebo + Metformin Group | p-value | Reference |
| Change in HbA1c from Baseline (%) | ||||
| Kim et al. (16 weeks) | -0.90 | -0.12 | <0.0001 | [4] |
| Ji et al. (24 weeks) | -0.72 | -0.01 | <0.0001 | [7] |
| Unnamed European Study (24 weeks) | -0.30 to -0.63 (dose-dependent) | - | - | [6][8] |
| Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) | ||||
| Kim et al. (16 weeks) | -16.79 | +5.69 | <0.0001 | [4] |
| Ji et al. (24 weeks) | -22.2 | - | <0.0001 | [7] |
| Proportion of Patients Achieving HbA1c <7.0% | ||||
| Ji et al. (24 weeks) | 41.7% | 16.1% | <0.0001 | [7] |
Table 2: Pharmacokinetic Parameters of Teneligliptin and Metformin Fixed-Dose Combination (FDC)
| Parameter | Teneligliptin (20 mg) | Metformin (1000 mg XR) | Condition | Reference |
| Tmax (hours) | 1.8 (single dose) | 4-8 | Fasting | [7][9] |
| Cmax Geometric Mean Ratio (90% CI) | 86.03–97.63% (Test vs. Reference FDC) | 94.69–108.40% (Test vs. Reference FDC) | Fasting | [10][11] |
| AUCt Geometric Mean Ratio (90% CI) | 94.81–101.32% (Test vs. Reference FDC) | 95.01–108.36% (Test vs. Reference FDC) | Fasting | [10][11] |
| Effect of Food on Teneligliptin AUC | No significant effect | - | Fed vs. Fasting | [12] |
Experimental Protocols
Protocol 1: Phase III Clinical Trial Evaluating Efficacy and Safety of Teneligliptin as an Add-on to Metformin
This protocol is based on the design of randomized, double-blind, placebo-controlled phase III trials.[4][5][7]
1. Study Objective: To assess the efficacy and safety of Teneligliptin 20 mg once daily compared to placebo in patients with T2DM inadequately controlled with metformin monotherapy.
2. Study Design:
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 16 to 24 weeks of treatment.
-
Phases:
-
Screening Phase (2-4 weeks)
-
Run-in Phase (2 weeks on stable metformin dose)
-
Randomized Treatment Phase (16-24 weeks)
-
Follow-up Phase (optional)
-
3. Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a diagnosis of T2DM.
-
Inadequate glycemic control, defined as HbA1c between 7.0% and 10.0%.
-
On a stable dose of metformin (≥1000 mg/day) for at least 8 weeks prior to screening.
-
Signed informed consent.
-
-
Exclusion Criteria:
-
History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.
-
Use of other anti-diabetic agents within a specified period (e.g., 8-12 weeks) before screening.
-
Significant cardiovascular, renal, or hepatic disease.[4]
-
History of pancreatitis.
-
Pregnant or breastfeeding women.
-
4. Interventions:
-
Test Group: Teneligliptin 20 mg orally, once daily, in addition to the ongoing stable dose of metformin.
-
Control Group: Placebo orally, once daily, in addition to the ongoing stable dose of metformin.
5. Study Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., week 16 or 24).
-
Secondary Efficacy Endpoints:
-
Change in Fasting Plasma Glucose (FPG) from baseline.
-
Proportion of patients achieving a target HbA1c of <7.0%.
-
Change in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.
-
Change in markers of beta-cell function (HOMA-β) and insulin resistance (HOMA-IR).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Incidence of hypoglycemia.
-
Changes in vital signs, body weight, and clinical laboratory parameters.
-
6. Study Procedures and Assessments:
-
Screening and Baseline: Medical history, physical examination, vital signs, 12-lead ECG, and laboratory tests (HbA1c, FPG, lipid profile, renal and hepatic function).
-
Treatment Visits (e.g., weeks 4, 8, 12, 16/24): Efficacy and safety assessments, including HbA1c, FPG, and monitoring for AEs.
-
Meal Tolerance Test (optional, at baseline and end of treatment): To assess PPG.
-
Laboratory Methods:
-
HbA1c: High-Performance Liquid Chromatography (HPLC).
-
Plasma Glucose: Glucose oxidase method.
-
Insulin/C-peptide: Immunoassay.
-
7. Statistical Analysis:
-
Efficacy Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in HbA1c and FPG between the treatment groups, with baseline value as a covariate and treatment as a fixed effect.
-
Safety Analysis: Descriptive statistics will be used to summarize AEs. The incidence of hypoglycemia will be compared between groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Experimental Workflow Diagram
Caption: Clinical trial workflow for combination therapy.
Protocol 2: Assessment of Beta-Cell Function and Insulin Resistance
1. Objective: To evaluate the effect of Teneligliptin and metformin combination therapy on beta-cell function and insulin resistance using the Homeostasis Model Assessment (HOMA).
2. Methodology:
-
Sample Collection: Collect fasting blood samples at baseline and at the end of the treatment period.
-
Analytes: Measure fasting plasma glucose (FPG) and fasting insulin or C-peptide levels.
-
Calculations:
-
HOMA-β (%): (20 x Fasting Insulin [µU/mL]) / (Fasting Glucose [mmol/L] - 3.5)
-
HOMA-IR: (Fasting Insulin [µU/mL] x Fasting Glucose [mmol/L]) / 22.5
-
-
Interpretation: An increase in HOMA-β suggests improved beta-cell function. A decrease in HOMA-IR indicates improved insulin sensitivity. Studies have shown that Teneligliptin plus metformin leads to a greater increase in HOMA-β compared to placebo plus metformin.[4]
Protocol 3: Pharmacokinetic Study of Teneligliptin and Metformin Fixed-Dose Combination (FDC)
This protocol is based on a single-center, open-label, single-dose, two-way, two-period, crossover study design.[13]
1. Objective: To compare the pharmacokinetic profiles of a test FDC formulation of Teneligliptin and extended-release (XR) metformin with a reference FDC formulation under fasting and fed conditions.
2. Study Population: Healthy adult volunteers.
3. Study Design:
-
Design: Crossover design with two periods and two sequences.
-
Washout Period: A washout period of at least 14 days between the two treatment periods.
-
Conditions: The study is conducted under both fasting and fed conditions in separate cohorts.
4. Interventions:
-
Treatment A (Test): Single oral dose of the test FDC tablet (e.g., Teneligliptin 20 mg / Metformin XR 1000 mg).
-
Treatment B (Reference): Single oral dose of the reference FDC tablet.
5. Blood Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 96 hours post-dose).
6. Bioanalytical Method:
-
Determine the plasma concentrations of Teneligliptin and metformin using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[13]
7. Pharmacokinetic Parameters:
-
Calculate the following parameters for both analytes:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUCt (Area under the plasma concentration-time curve from time zero to the last measurable concentration)
-
AUCinf (Area under the plasma concentration-time curve from time zero to infinity)
-
t1/2 (Elimination half-life)
-
8. Statistical Analysis:
-
Perform a bioequivalence analysis by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUCt.
-
The two formulations are considered bioequivalent if the 90% CIs fall within the range of 80% to 125%.
Logical Relationship Diagram for Bioequivalence Study
Caption: Bioequivalence study logical flow.
Safety and Tolerability Assessment
1. Adverse Event (AE) Monitoring:
-
Record all AEs, whether or not they are considered to be related to the study medication.
-
Assess the severity (mild, moderate, severe) and causality (related, possibly related, not related) of each AE.
-
Commonly reported AEs for the combination therapy include gastrointestinal symptoms (diarrhea, nausea) and headache.[2]
2. Hypoglycemia Monitoring:
-
Define and classify hypoglycemic events (e.g., symptomatic, asymptomatic, severe).
-
The combination of Teneligliptin and metformin is associated with a low risk of hypoglycemia.[6][8]
3. Laboratory Assessments:
-
Monitor renal function (serum creatinine, eGFR), hepatic function (ALT, AST), and lipid profiles at baseline and periodically throughout the study.
4. Vital Signs and Physical Examinations:
-
Measure blood pressure, heart rate, and body weight at each study visit.
-
Perform a physical examination at the beginning and end of the study.
By adhering to these detailed application notes and protocols, researchers can effectively design and execute robust studies to further elucidate the therapeutic potential and safety profile of Teneligliptin and metformin combination therapy in the management of type 2 diabetes mellitus.
References
- 1. A Randomized, Placebo-controlled Clinical Trial of Teneligliptin as Quadruple Oral Combination Therapy for Type 2 DM After Failure of an Oral Triple Anti-diabetic Regimen [ctv.veeva.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A pre-specified statistical analysis plan for the VERIFY study: Vildagliptin efficacy in combination with metformin for early treatment of T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of teneligliptin added to metformin in Chinese patients with type 2 diabetes mellitus inadequately controlled with metformin: A phase 3, randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of teneligliptin added to ongoing metformin monotherapy in patients with type 2 diabetes: a randomized study with open label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of teneligliptin, a dipeptidyl peptidase-4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16-week, randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact Of High Dose Metformin Versus Teneligliptin as add together on to Metformin on Glycemic Control of T2DM Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying Teneligliptin's Effects on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release.[3][4] Teneligliptin's unique "J-shaped" structure contributes to its high potency and prolonged duration of action.[3][5]
These application notes provide detailed cell culture protocols to investigate the effects of Teneligliptin on insulin secretion, offering a framework for in vitro studies.
Data Presentation
Quantitative Analysis of Teneligliptin's Inhibitory Potency
The inhibitory activity of Teneligliptin against the DPP-4 enzyme is a key measure of its potency. The half-maximal inhibitory concentration (IC50) is a standard metric used for this quantification, with lower values indicating greater potency.
Table 1: In Vitro IC50 Values for Teneligliptin Against DPP-4
| Enzyme Source | Teneligliptin IC50 (nmol/L) | Sitagliptin IC50 (nmol/L) | Vildagliptin IC50 (nmol/L) | Reference |
| Recombinant Human DPP-4 | 0.889 | 6.74 | 10.5 | [6] |
| Human Plasma DPP-4 | 1.75 | 4.88 | 7.67 | [6] |
Note: The data indicates Teneligliptin's high potency in inhibiting both recombinant and plasma-derived human DPP-4 compared to other DPP-4 inhibitors.
In Vivo Effects of Teneligliptin on Beta-Cell Function Markers
Clinical and preclinical studies have demonstrated Teneligliptin's positive impact on markers of β-cell function.
Table 2: Summary of Teneligliptin's Effects on Key In Vivo Parameters
| Parameter | Effect | Study Population | Key Findings | Reference(s) |
| HOMA-β | Significant Increase | T2DM Patients | Meta-analysis showed a weighted mean difference increase of +9.31. | [4][7] |
| Insulinogenic Index (IGI) | Significant Increase | Drug-Naïve T2DM Patients | Improved early-phase insulin secretion after 12 weeks of treatment. | [5][8] |
| Postprandial Glucose (PPG) | Significant Decrease | T2DM Patients | Effectively lowered 2-hour postprandial glucose levels. | [4][9] |
| HbA1c | Significant Decrease | T2DM Patients | Meta-analysis showed a weighted mean difference of -0.82% vs. placebo. | [4] |
Mandatory Visualization
Signaling Pathway
The mechanism of Teneligliptin involves the enhancement of the natural incretin signaling pathway. By inhibiting DPP-4, Teneligliptin increases active GLP-1 levels, which then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a cascade that potentiates insulin secretion.
References
- 1. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 2. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Teneligliptin, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Teneligliptin in Studying Islet Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin (B1682743) is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][5] These characteristics make Teneligliptin a valuable tool for studying various aspects of islet cell biology, including β-cell function, proliferation, and survival. This document provides detailed application notes and protocols for utilizing Teneligliptin in islet cell research.
Mechanism of Action in Islet Cells
Teneligliptin's effects on islet cells are primarily mediated through the potentiation of incretin signaling. By inhibiting the DPP-4 enzyme, Teneligliptin increases the half-life of active GLP-1 and GIP.[6] In pancreatic β-cells, GLP-1 binds to its G-protein coupled receptor (GLP-1R), activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[6] Elevated cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.[6] Both pathways converge to enhance glucose-stimulated insulin secretion (GSIS) through mechanisms such as altered ion channel activity and increased exocytosis of insulin granules.[6] Furthermore, GLP-1 receptor activation has been shown to promote β-cell proliferation and inhibit apoptosis, contributing to the preservation of β-cell mass.[7]
Data Presentation: Quantitative Effects of Teneligliptin on Islet Cell Parameters
The following tables summarize the reported quantitative effects of Teneligliptin on key markers of islet cell function. It is important to note that much of the available data comes from clinical studies in patients with type 2 diabetes, with in vitro data on isolated human islets or β-cell lines being less abundant in publicly available literature.
| Parameter | Effect of Teneligliptin | Study Population/Model | Reference |
| β-Cell Function | |||
| HOMA-β | Significant improvement | Patients with Type 2 Diabetes | [2] |
| Proinsulin/C-peptide Ratio | Increased (in one study comparing it to an SGLT2 inhibitor) | Patients with Type 2 Diabetes | [6] |
| Disposition Index | Improved | Patients with Type 2 Diabetes | [6] |
| Glycemic Control | |||
| Fasting Plasma Glucose (FPG) | Reduction of approximately 18.32 mg/dL (vs. placebo) | Patients with Type 2 Diabetes | [8] |
| 2-hour Postprandial Glucose (PPG) | Reduction of approximately 46.94 mg/dL (vs. placebo) | Patients with Type 2 Diabetes | [8] |
| Cell Survival and Proliferation (In Vitro - Endothelial Cells) | |||
| Apoptosis (Caspase-3 Activity) | Reduced under hyperglycemic conditions | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| Proliferation (BrdU incorporation) | Increased under hyperglycemic conditions | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
Note: While the data on endothelial cells provides insights into the potential protective effects of Teneligliptin, direct quantitative data on the effects on isolated pancreatic islets or β-cell lines is limited in the reviewed literature. Researchers are encouraged to generate such data using the protocols provided below.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation and Culture of Pancreatic Islets
This protocol describes a general method for isolating rodent pancreatic islets, which can then be used for various in vitro assays.
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll gradient solutions (e.g., 1.109, 1.096, 1.070 g/mL) or Histopaque
-
Surgical instruments
Procedure:
-
Pancreas Perfusion and Digestion:
-
Anesthetize the animal and perform a laparotomy to expose the common bile duct.
-
Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution until it is fully distended.
-
Excise the distended pancreas and transfer it to a conical tube.
-
Incubate the pancreas in a 37°C water bath for a predetermined time (typically 10-15 minutes) to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS.
-
-
Islet Purification:
-
Gently disrupt the digested pancreas by shaking.
-
Wash and filter the tissue digest to remove exocrine tissue.
-
Resuspend the pellet in a dense Ficoll or Histopaque solution and create a discontinuous density gradient by layering solutions of decreasing density.
-
Centrifuge the gradient. Islets will settle at the interfaces between the different density layers.
-
Carefully collect the islet-rich fractions from the interfaces.
-
-
Islet Culture:
-
Wash the collected islets with HBSS or culture medium.
-
Handpick the islets under a stereomicroscope to ensure high purity.
-
Culture the purified islets in RPMI-1640 medium in non-adherent culture dishes at 37°C in a humidified incubator with 5% CO₂.
-
Allow the islets to recover for at least 24 hours before initiating experiments.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of isolated islets to secrete insulin in response to different glucose concentrations in the presence or absence of Teneligliptin.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Teneligliptin stock solution (dissolved in a suitable solvent like DMSO or water).
-
Isolated and cultured pancreatic islets.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation:
-
Handpick islets of similar size and transfer them into multi-well plates (e.g., 10-15 islets per well).
-
-
Pre-incubation:
-
Wash the islets with KRB buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Incubation with Teneligliptin:
-
Remove the pre-incubation buffer.
-
Add KRB buffer with low glucose (2.8 mM) with or without the desired concentration of Teneligliptin to the respective wells.
-
Add KRB buffer with high glucose (16.7 mM) with or without the desired concentration of Teneligliptin to other wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
The results can be expressed as fold stimulation of insulin secretion (high glucose vs. low glucose) and the potentiation of this effect by Teneligliptin.
-
Protocol 3: β-Cell Proliferation Assay (Ki67 Immunostaining)
This protocol is used to assess the effect of Teneligliptin on β-cell proliferation by detecting the nuclear antigen Ki67, a marker of cell proliferation.
Materials:
-
Isolated islets or β-cell lines (e.g., MIN6, INS-1E).
-
Teneligliptin.
-
Culture medium.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-Ki67 and anti-insulin.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated islets or β-cell lines under standard conditions.
-
Treat the cells with Teneligliptin at various concentrations for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with primary antibodies against Ki67 and insulin overnight at 4°C.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the number of Ki67-positive nuclei within the insulin-positive cell population.
-
The proliferation rate is expressed as the percentage of Ki67-positive β-cells.
-
Protocol 4: β-Cell Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to evaluate the protective effect of Teneligliptin against β-cell apoptosis.
Materials:
-
Isolated islets or β-cell lines.
-
Apoptosis-inducing agent (e.g., cytokines, high glucose, or palmitate to mimic glucolipotoxicity).[9]
-
Teneligliptin.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Lysis buffer.
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated islets or β-cell lines.
-
Pre-treat the cells with Teneligliptin for a specified time.
-
Induce apoptosis by adding an apoptosis-inducing agent. Include control groups (vehicle control, Teneligliptin alone, and apoptosis-inducer alone).
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the caspase-3 assay kit.
-
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate according to the kit's instructions to allow for cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold change in caspase-3 activity in the different treatment groups compared to the control. A reduction in caspase-3 activity in the Teneligliptin-treated group exposed to the apoptotic stimulus indicates a protective effect.
-
Conclusion
Teneligliptin serves as a valuable pharmacological tool for investigating the intricate biology of pancreatic islet cells. Its ability to potentiate incretin signaling allows for the detailed study of pathways involved in glucose-stimulated insulin secretion, β-cell proliferation, and survival. The protocols outlined in this document provide a framework for researchers to explore the multifaceted effects of Teneligliptin on islet cell function and to potentially uncover new insights into the treatment of diabetes and the preservation of β-cell mass. Further in vitro studies using these methods are encouraged to generate more specific quantitative data on the direct effects of Teneligliptin on islet cells.
References
- 1. Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) [frontiersin.org]
- 7. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pronounced proliferation of non-beta cells in response to beta-cell mitogens in isolated human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Teneligliptin Treatment Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Teneligliptin (B1682743) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] It functions by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control.[1][3] Rodent models are indispensable for the preclinical evaluation of Teneligliptin's long-term efficacy, safety, and underlying mechanisms of action. These application notes provide detailed experimental designs and protocols for conducting long-term Teneligliptin treatment studies in mice.
Experimental Design Considerations
Successful long-term studies require careful planning. Key considerations include the selection of an appropriate animal model, determination of the treatment duration and dosing regimen, and the choice of relevant endpoints for assessment.
Animal Models:
The choice of mouse model is critical and should align with the specific research question. Commonly used models for studying metabolic diseases include:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet (HFD) are a common model to study obesity and insulin resistance.[4]
-
Genetically Diabetic Mice (e.g., db/db mice): These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, hyperglycemia, and insulin resistance, mimicking aspects of human type 2 diabetes.[5]
-
Ovariectomized (OVX) Mice on High-Fat Diet: This model is used to study metabolic abnormalities associated with postmenopausal obesity.[6][7][8]
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce a model of type 1 or, with a combination of HFD, type 2 diabetes.[9][10]
Treatment Duration and Dosing:
-
Duration: Long-term studies in mice typically range from 10 weeks to 11 months to assess the sustained effects of the treatment.[4][5][11]
-
Dosing: Teneligliptin is typically administered orally. Doses ranging from 30 mg/kg to 60 mg/kg per day have been shown to be effective in mice.[4][5][6] The drug can be administered via oral gavage or in drinking water.[4][7]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from a long-term Teneligliptin treatment study in a diet-induced obesity mouse model.
Table 1: Metabolic Parameters
| Parameter | Control Group (Vehicle) | Teneligliptin-Treated Group (60 mg/kg/day) | Expected Outcome |
| Body Weight (g) | Increased | Attenuated increase | Reduction in body weight gain[4][7] |
| Fasting Blood Glucose (mg/dL) | Elevated | Significantly lower | Improved glycemic control[3] |
| Plasma Insulin (ng/mL) | Elevated (hyperinsulinemia) | Reduced | Improved insulin sensitivity[4] |
| HbA1c (%) | Increased | Significantly lower | Long-term glycemic control[3] |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | Improved lipid profile[7] |
Table 2: Glucose and Insulin Tolerance Tests
| Parameter | Control Group (Vehicle) | Teneligliptin-Treated Group (60 mg/kg/day) | Expected Outcome |
| OGTT (AUC glucose) | High | Significantly lower | Improved glucose tolerance[6][8] |
| ITT (% of initial glucose) | Impaired response | Improved response | Enhanced insulin sensitivity[4] |
Table 3: Adipose Tissue and Liver Parameters
| Parameter | Control Group (Vehicle) | Teneligliptin-Treated Group (60 mg/kg/day) | Expected Outcome |
| Adipocyte Size (µm²) | Hypertrophied | Reduced | Suppression of adipocyte hypertrophy[4] |
| Hepatic Triglyceride Content (mg/g) | Elevated (hepatic steatosis) | Reduced | Amelioration of hepatic steatosis[4][6][8] |
| Pro-inflammatory Cytokine Expression (Adipose Tissue) | Increased | Decreased | Attenuation of chronic inflammation[6][8] |
Experimental Protocols
Here are detailed protocols for key experiments in a long-term Teneligliptin study.
Protocol 1: Long-Term Teneligliptin Administration via Oral Gavage
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to a control (vehicle) group and a Teneligliptin-treated group.
-
Dose Preparation: Prepare a suspension of Teneligliptin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse with a 10 µL/g administration volume).[9]
-
Administration: Administer the prepared solution or vehicle to the mice via oral gavage once daily for the duration of the study (e.g., 10-12 weeks).[9]
-
Monitoring: Monitor body weight and food/water intake regularly throughout the study.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice for 4-6 hours before the test, with free access to water.[12]
-
Baseline Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[12][13]
-
Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) orally via gavage.[12][14]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[12][13]
Protocol 3: Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours before the test, with free access to water.[15]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.[15]
-
Insulin Injection: Administer human regular insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[16][17]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, and 60 minutes after the insulin injection.[16][17]
Protocol 4: Histopathological Analysis of the Pancreas
-
Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the pancreas.
-
Fixation: Fix the pancreas in 4% paraformaldehyde.[18]
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.[18]
-
Sectioning: Cut 5 µm thick sections using a microtome.[18]
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies for insulin (to identify β-cells) and glucagon (to identify α-cells) using immunohistochemistry.[19]
-
Analysis: Examine the sections under a microscope to assess islet architecture, β-cell mass, and any signs of inflammation or damage.
Protocol 5: Gene Expression Analysis in the Liver
-
Tissue Collection: At the end of the study, harvest the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.
-
RNA Isolation: Isolate total RNA from a portion of the liver using a suitable RNA extraction kit.[20]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.[20]
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for genes of interest related to glucose metabolism, lipid metabolism, and inflammation.[20] Normalize the expression data to a housekeeping gene (e.g., GAPDH).[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. The novel dipeptidyl peptidase-4 inhibitor teneligliptin prevents high-fat diet-induced obesity accompanied with increased energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Long‐term effect of dipeptidyl peptidase‐4 inhibition on β‐cell mass in an advanced‐aged diet‐induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 17. mmpc.org [mmpc.org]
- 18. Methods of a New Chronic Pancreatitis and Spontaneous Pancreatic Cancer Mouse Model Using Retrograde Pancreatic Duct Injection of Dibutyltin Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molecular.pathology.ufl.edu [molecular.pathology.ufl.edu]
- 20. Pathogenic gene connections in type 2 diabetes and non-alcoholic fatty liver disease: a bioinformatics analysis and mouse model investigations experiments - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Teneligliptin for In Vitro Success: A Detailed Guide
For researchers, scientists, and drug development professionals, the accurate preparation of Teneligliptin solutions is a critical first step for reliable and reproducible in vitro experimental results. This document provides comprehensive application notes and detailed protocols for the dissolution and use of Teneligliptin in various cell-based and enzymatic assays.
Application Notes: Solubility and Stock Preparation
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is available in different forms, with Teneligliptin hydrobromide hydrate (B1144303) being common for research purposes. Its solubility is a key factor in designing in vitro studies.
General Recommendations:
-
For most in vitro applications, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the standard and recommended practice.[1][2]
-
Subsequent dilutions of the stock solution into aqueous buffers or cell culture media should be performed to achieve the final desired experimental concentrations.[2]
-
It is crucial to ensure that the final concentration of the organic solvent in the assay is insignificant, as it may exert physiological effects on cells.[2]
Quantitative Solubility Data
The solubility of Teneligliptin and its hydrobromide hydrate salt in various solvents is summarized below. This data is essential for preparing appropriate stock solutions and avoiding precipitation in experimental setups.
| Solvent | Form | Solubility | Reference |
| DMSO | Teneligliptin (hydrobromide hydrate) | ~30 mg/mL | [2] |
| Dimethyl Formamide (DMF) | Teneligliptin (hydrobromide hydrate) | ~30 mg/mL | [2] |
| Ethanol | Teneligliptin (hydrobromide hydrate) | ~2 mg/mL | [2] |
| Water | Teneligliptin | 1.4 mg/mL | [3] |
| Water | Teneligliptin Hydrobromide | 1.7 mg/mL | [4] |
| PBS (pH 7.2) | Teneligliptin (hydrobromide hydrate) | ~10 mg/mL | [2] |
| Methanol | Teneligliptin | Soluble |
Note: The molecular weight of Teneligliptin free base is approximately 426.58 g/mol . This should be used for molarity calculations.
Experimental Protocols
Protocol 1: Preparation of Teneligliptin Stock Solution
This protocol describes the preparation of a 10 mM Teneligliptin stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
Teneligliptin (or its hydrobromide hydrate salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of Teneligliptin for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution of Teneligliptin (MW: 426.58 g/mol ), weigh out 4.27 mg.
-
Aseptically add the weighed Teneligliptin to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the Teneligliptin is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability.[2]
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the inhibitory activity of Teneligliptin against the DPP-4 enzyme.[1]
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Teneligliptin stock solution (e.g., 10 mM in DMSO)
-
Known DPP-4 inhibitor (e.g., Sitagliptin) for positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the Teneligliptin stock solution in the assay buffer to achieve a range of test concentrations.
-
Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in assay buffer and protect it from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a small volume (e.g., 10 µL) of the diluted Teneligliptin solutions.
-
Positive Control Wells: Add a small volume of a known DPP-4 inhibitor.
-
Negative Control (100% Activity) Wells: Add the same volume of vehicle (e.g., DMSO diluted in assay buffer).
-
Blank (No Enzyme) Wells: Add the same volume of vehicle.
-
-
Enzyme Addition:
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Add the DPP-4 substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]
-
Protocol 3: Cell-Based Assay for GLP-1 Secretion
This protocol can be used to assess the effect of Teneligliptin on GLP-1 secretion in a cell-based model using the NCI-H716 human enteroendocrine cell line.[1]
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Teneligliptin
-
GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
DPP-4 inhibitor (to prevent GLP-1 degradation in the supernatant)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture NCI-H716 cells according to standard protocols.
-
Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Cell Treatment:
-
Wash the cells with KRBB.
-
Pre-incubate the cells with KRBB containing the desired concentrations of Teneligliptin for 30 minutes at 37°C.[1]
-
Add the GLP-1 secretagogue (e.g., PMA) to the wells and incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well. It is crucial to add a DPP-4 inhibitor to the collection buffer to prevent the degradation of secreted GLP-1.[1]
-
-
Quantification:
-
Measure the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Teneligliptin Action
Teneligliptin's primary mechanism involves the inhibition of DPP-4, which in turn enhances the signaling of incretin (B1656795) hormones like GLP-1.[1][5][6] This leads to a cascade of events within pancreatic β-cells, ultimately promoting insulin (B600854) secretion.[1]
Caption: DPP-4 inhibition by Teneligliptin enhances incretin signaling in pancreatic β-cells.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
The following diagram illustrates the key steps involved in performing a fluorescence-based DPP-4 inhibition assay with Teneligliptin.
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
References
Assaying DPP-4 Activity in Response to Teneligliptin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By cleaving these hormones, DPP-4 attenuates their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. Consequently, inhibiting DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[1][3]
Teneligliptin (B1682743) is a potent, long-lasting, and selective DPP-4 inhibitor.[4][5][6] Its unique "J-shaped" structure, characterized by five consecutive rings, contributes to its high affinity and sustained inhibition of the DPP-4 enzyme.[7][8] Understanding the interaction between Teneligliptin and DPP-4 is paramount for drug development and pre-clinical research. These application notes provide detailed protocols for assaying DPP-4 activity in response to Teneligliptin treatment, enabling researchers to quantify its inhibitory effects accurately.
Quantitative Data Summary
The inhibitory potency of Teneligliptin against DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of Teneligliptin against DPP-4 from various sources and the observed inhibition of plasma DPP-4 activity in clinical studies.
Table 1: In Vitro Inhibitory Potency (IC50) of Teneligliptin against DPP-4
| Enzyme Source | Teneligliptin IC50 (nmol/L) | Reference |
| Recombinant Human DPP-4 | 0.889 | [1][8][9] |
| Human Plasma DPP-4 | 1.75 | [1][8][9] |
| Human Recombinant DPP-4 | ~1 | [5] |
Table 2: Inhibition of Plasma DPP-4 Activity by Teneligliptin in Patients with Type 2 Diabetes
| Treatment | Duration | Fasting Plasma DPP-4 Activity Reduction | Reference |
| Teneligliptin 20 mg/day | 24 weeks | 90.1% | [10] |
| Switching to Teneligliptin | 24 weeks | Significant decrease (from 1.49 to 0.57 nmol/min/mL) | [11] |
| Teneligliptin (dose not specified) | 28 weeks | Significant decrease (Δ-509.5 ± 105.7 µU/mL) | [12] |
Signaling Pathway and Mechanism of Action
DPP-4 inhibitors like Teneligliptin enhance the incretin pathway, leading to improved glycemic control. The diagram below illustrates the signaling cascade affected by DPP-4 and its inhibition by Teneligliptin.
References
- 1. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Teneligliptin, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Teneligliptin, a DPP-4 Inhibitor, Decreases Plasma Levels of Inflammatory Chemokines During a Standard Meal Test in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Teneligliptin Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Teneligliptin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Teneligliptin?
Teneligliptin hydrobromide hydrate (B1144303) is a white to off-white powder.[1] Its solubility is dependent on the solvent, pH, and temperature.[2][3] It is readily soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[4] It is also soluble in organic solvents like DMSO and DMF.[5][6]
Q2: In which solvents can I dissolve Teneligliptin for my in vitro experiments?
For in vitro assays, Teneligliptin hydrobromide hydrate can be dissolved in several organic solvents to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 30 mg/mL.[5][7] Ethanol can also be used, but the solubility is lower, at around 2 mg/mL.[5][7] For aqueous-based assays, Teneligliptin can be dissolved directly in buffers like PBS (pH 7.2) with a solubility of about 10 mg/mL, or in distilled water.[5]
Q3: I am observing precipitation when I dilute my Teneligliptin stock solution in my cell culture medium. What could be the cause and how can I prevent it?
This is a common issue that can arise from a few factors:
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the drug to precipitate out. This is often referred to as "solvent shock."
-
Final Concentration: The final concentration of the organic solvent in your assay should be kept to a minimum, as high concentrations can be toxic to cells and may also affect the solubility of Teneligliptin in the aqueous environment.
-
pH of the Medium: The solubility of Teneligliptin can be pH-dependent.[2] A significant difference in pH between your stock solution and the final assay medium could contribute to precipitation.
To prevent precipitation, it is recommended to perform serial dilutions of the stock solution into the aqueous buffer or isotonic saline before adding it to the final assay.[5] This gradual reduction in the organic solvent concentration helps to keep the drug in solution. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[5]
Q4: What is the recommended way to prepare a Teneligliptin stock solution?
To prepare a stock solution, dissolve the Teneligliptin (hydrobromide hydrate) crystalline solid in the organic solvent of your choice (e.g., DMSO, DMF).[5] It is good practice to purge the solvent with an inert gas before adding it to the drug.[5]
Q5: How should I store my Teneligliptin solutions?
Teneligliptin as a crystalline solid is stable for at least four years when stored at -20°C.[5] It is not recommended to store aqueous solutions for more than one day.[5] For organic stock solutions, it is best to prepare fresh solutions for each experiment or store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of Teneligliptin Powder
-
Problem: The Teneligliptin powder is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent. For high concentrations, DMSO or DMF are preferable to ethanol.[5]
-
Insufficient Solvent Volume: Check that you are using a sufficient volume of solvent for the amount of powder.
-
Low Temperature: Gentle warming (e.g., to 37°C) and vortexing can aid dissolution, especially for aqueous solutions.
-
pH: For aqueous solutions, adjusting the pH may improve solubility.[2]
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Problem: High variability in results between replicate wells or experiments.
-
Possible Causes & Solutions:
-
Precipitation in Wells: Visually inspect your assay plates under a microscope for any signs of drug precipitation. If observed, refer to the FAQ on preventing precipitation (Q3).
-
Inaccurate Pipetting of Stock Solution: Due to the viscous nature of DMSO, ensure accurate pipetting when preparing dilutions.
-
Degradation of Teneligliptin: Teneligliptin is reported to be relatively stable under acidic and photolytic conditions but may degrade under basic, oxidative, and thermal stress.[8][9] Prepare fresh solutions and avoid prolonged exposure to harsh conditions.
-
Data Presentation
Table 1: Solubility of Teneligliptin Hydrobromide Hydrate in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO (Dimethyl sulfoxide) | ~30 mg/mL | [5][7] |
| DMF (Dimethylformamide) | ~30 mg/mL | [5][7] |
| Ethanol | ~2 mg/mL | [5][7] |
| PBS (pH 7.2) | ~10 mg/mL | [5][7] |
| Water | 1.7 mg/mL to readily soluble (pH and temperature dependent) | [2][3][4] |
| Methanol | Sparingly soluble to soluble | [1][4][10] |
Experimental Protocols
Protocol 1: Preparation of Teneligliptin Stock Solution
-
Weigh the desired amount of Teneligliptin hydrobromide hydrate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for determining the inhibitory activity of Teneligliptin against the DPP-4 enzyme.[11][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute recombinant human DPP-4 enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate H-Gly-Pro-AMC in DMSO and then dilute it in the assay buffer. Protect this solution from light.
-
Prepare serial dilutions of Teneligliptin from your stock solution into the assay buffer. Also, prepare a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Test Wells: Add the diluted Teneligliptin solutions.
-
Positive Control Wells: Add the diluted known DPP-4 inhibitor.
-
Negative Control (100% Activity) Wells: Add the same volume of vehicle (e.g., DMSO diluted in assay buffer).
-
Blank (No Enzyme) Wells: Add the same volume of vehicle.
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells. Add an equal volume of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Visualizations
Caption: Workflow for preparing Teneligliptin solutions.
Caption: Simplified signaling pathway of Teneligliptin.
References
- 1. ijpsr.com [ijpsr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. makerslabs.com [makerslabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijpscr.info [ijpscr.info]
- 7. Teneligliptin (hydrobromide hydrate) | CAS 1572583-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Teneligliptin Concentration for Maximal DPP-4 Inhibition
Welcome to the technical support center for Teneligliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal DPP-4 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Data Presentation: Quantitative Analysis of Teneligliptin's Inhibitory Potency
Teneligliptin demonstrates high potency in inhibiting DPP-4 activity. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
Table 1: In Vitro IC50 Values of Teneligliptin for DPP-4 Inhibition
| Enzyme Source | Teneligliptin IC50 (nmol/L) | Comparator: Sitagliptin IC50 (nmol/L) | Comparator: Vildagliptin IC50 (nmol/L) |
| Recombinant Human DPP-4 | 0.889[1] | 6.74 | 10.5 |
| Human Plasma DPP-4 | 1.75[1] | 4.88 | 7.67 |
Table 2: In Vivo Efficacy of Teneligliptin
| Species | Parameter | Teneligliptin Dose | Observation |
| Wistar Rats | ED50 (Oral Administration) | 0.41 mg/kg | Sustained plasma DPP-4 inhibition at 24 hours post-administration.[2] |
| Zucker Fatty Rats | Oral Carbohydrate Loading Test | ≥0.1 mg/kg | Increased plasma GLP-1 and insulin (B600854) levels; reduced glucose excursions.[2] |
| Humans (Clinical Studies) | Standard Oral Dose | 20 mg once daily | Significant reduction in HbA1c, fasting plasma glucose, and postprandial glucose.[3][4] |
| Humans (Clinical Studies) | Maximum Oral Dose | 40 mg once daily | Further improvement in glycemic control for patients requiring additional intervention.[3] |
Mandatory Visualization
Caption: Signaling pathway of DPP-4 inhibition by Teneligliptin.
Experimental Protocols
A detailed methodology for a key in vitro experiment is provided below.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin against recombinant human DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Teneligliptin
-
Solvent for Teneligliptin (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in the chosen solvent.
-
Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.1 nM to 1 µM).[2]
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add Assay Buffer only.
-
Negative Control (100% Activity): Add Assay Buffer and the DPP-4 enzyme solution.
-
Inhibitor Wells: Add Assay Buffer, DPP-4 enzyme solution, and the various dilutions of Teneligliptin.[2]
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 10-15 minutes to allow Teneligliptin to bind to the enzyme.[5]
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each Teneligliptin concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Caption: Workflow for in vitro DPP-4 inhibition assay.
Troubleshooting Guides
Issue 1: High Background Fluorescence
-
Possible Cause: Autofluorescence of test compounds or contaminated reagents.
-
Solution: Run a control with the test compound in the assay buffer without the fluorescent substrate to measure its intrinsic fluorescence and subtract this value from the experimental wells. Use high-purity water and fresh buffer components.
-
-
Possible Cause: Excessive concentrations of enzyme or substrate.
-
Solution: Optimize the concentrations of both the enzyme and the substrate to reduce background noise.
-
Issue 2: Low or No Signal
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Increase the enzyme concentration if necessary.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Verify that the pH, temperature, and buffer composition are optimal for DPP-4 activity.
-
-
Possible Cause: Incorrect instrument settings.
-
Solution: Confirm that the excitation and emission wavelengths are correctly set for the fluorophore being used (e.g., ~360 nm excitation and ~460 nm emission for AMC). Optimize the gain setting on the plate reader.
-
Issue 3: High Variability Between Replicate Wells
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize variations.
-
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Ensure thorough but gentle mixing of reagents in each well. Avoid introducing air bubbles.
-
-
Possible Cause: Temperature gradients across the plate.
-
Solution: Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Teneligliptin in an in vitro DPP-4 inhibition assay?
A1: Based on its potent IC50 values in the low nanomolar range, a good starting concentration range for Teneligliptin would be from 0.1 nM to 1 µM. This range should allow for the generation of a complete dose-response curve.[2]
Q2: What is the solubility of Teneligliptin and what is the best solvent to use for stock solutions?
A2: Teneligliptin hydrobromide has a water solubility of approximately 1.7 mg/mL, which can be influenced by pH and temperature. For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Teneligliptin and other DPP-4 inhibitors.
Q3: How should Teneligliptin be stored for optimal stability?
A3: For long-term storage, it is recommended to store Teneligliptin as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided. For short-term use, solutions can be kept at 4°C for a few days.
Q4: Can I use human plasma as a source of DPP-4 for my inhibition assays?
A4: Yes, human plasma is a viable and cost-effective source of DPP-4 for inhibition assays. Teneligliptin has been shown to effectively inhibit DPP-4 activity in human plasma.[1]
Q5: What are some key considerations when interpreting IC50 data for Teneligliptin?
A5: It is important to consider the source of the DPP-4 enzyme (recombinant vs. plasma), as IC50 values can vary between them. Additionally, assay conditions such as substrate concentration, incubation time, and buffer composition can influence the results. It is recommended to include a known DPP-4 inhibitor, such as sitagliptin, as a positive control to ensure assay consistency.
Q6: Are there any known interactions of Teneligliptin with other common lab reagents?
A6: While specific interactions with all lab reagents are not extensively documented, it is good practice to avoid strong acidic or basic conditions, as well as strong oxidizing agents, which could potentially degrade the compound. Forced degradation studies have shown that Teneligliptin is more susceptible to degradation under basic, oxidative, and thermal stress compared to acidic or photolytic stress.
Q7: How does the "J-shaped" structure of Teneligliptin contribute to its potency?
A7: The unique and rigid "J-shaped" structure of Teneligliptin, formed by five contiguous rings, results in a small entropy loss upon binding to the DPP-4 enzyme. This structural feature contributes to its high binding affinity and potent inhibitory activity.[1]
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Teneligliptin Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during animal studies with Teneligliptin (B1682743).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Teneligliptin?
A1: Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, it prevents the breakdown of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, ultimately lowering blood glucose levels.[1]
Q2: What are the known downstream signaling effects of Teneligliptin beyond incretin regulation?
A2: Preclinical studies suggest that Teneligliptin may have protective effects beyond glycemic control. It has been shown to mitigate diabetic cardiomyopathy by inhibiting the activation of the NLRP3 inflammasome and reducing the release of inflammatory cytokines like IL-1β.[2][3][4][5][6] Additionally, Teneligliptin has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver and cardiomyocytes, which plays a role in regulating cellular energy and reducing inflammation.[5][7][8][9]
Q3: What are the typical pharmacokinetic characteristics of Teneligliptin in rodents?
A3: In rats, orally administered Teneligliptin is rapidly absorbed. It is widely distributed in various tissues, with particularly high concentrations found in DPP-4-rich organs like the kidneys and liver.[10][11] The elimination half-life in these tissues is significantly longer than in plasma, suggesting a strong binding affinity to DPP-4.[10][11]
Troubleshooting Guides
This section addresses specific inconsistent results you might encounter during your experiments.
Issue 1: High Variability in Baseline Blood Glucose Levels
Question: We are observing significant variability in fasting blood glucose levels in our animals before administering Teneligliptin. What could be the cause and how can we reduce this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Fasting Duration | Rodents have high metabolic rates; ensure a consistent and appropriate fasting period (e.g., 6 hours for mice, 12-16 hours for rats with free access to water).[12] |
| Stress-Induced Hyperglycemia | Handling and blood sampling can cause stress. Acclimate animals to handling and procedures to minimize stress. |
| Inconsistent Blood Sampling Technique | Use a consistent location (e.g., tail vein) and technique for blood collection. |
| Glucometer Inaccuracy | Ensure your glucometer is calibrated, and use the same device and batch of test strips for all measurements. |
Issue 2: Apparent Lack of Efficacy (No Significant Decrease in Blood Glucose)
Question: Our Teneligliptin-treated group is not showing a significant decrease in blood glucose compared to the vehicle-treated diabetic control group. What are the possible reasons?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Dosing or Formulation | Review literature for effective doses in your specific animal model (doses from 1 to 60 mg/kg/day have been reported).[1] Ensure Teneligliptin is properly dissolved or suspended in the vehicle (e.g., 0.5% carboxymethylcellulose) immediately before administration.[1] |
| Timing of Administration and Sampling | Peak plasma concentrations in rats occur around one hour after oral administration.[1] Conduct a pilot study to determine the optimal time points for blood glucose measurement post-dosing (e.g., 1, 2, 4, 6, and 8 hours).[1] |
| Severity of Diabetes Model | In models with severe beta-cell destruction (e.g., high-dose streptozotocin), the insulin-stimulating effect of Teneligliptin will be diminished. Consider using a model with remaining beta-cell function. |
| Animal Strain Differences | The efficacy of DPP-4 inhibitors can vary between different strains of mice and rats.[13] Ensure the strain you are using is appropriate and consider potential strain-specific responses. |
Issue 3: Unexpected Results in Body Weight or Insulin Levels
Question: We are seeing inconsistent effects of Teneligliptin on the body weight and plasma insulin levels of our animals. What should we investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Dietary Composition | The effect of Teneligliptin on body weight can be more pronounced in animals on a high-fat diet.[14] Ensure a consistent and relevant diet for your study objectives. |
| Insulin Assay Variability | Ensure that blood samples for insulin measurement are collected and processed consistently to prevent insulin degradation. Use a validated and sensitive assay for rodent insulin. |
| Degree of Insulin Resistance | The effect of Teneligliptin on insulin sensitivity may be more apparent in animals with a high degree of insulin resistance.[15][16] |
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various preclinical studies on Teneligliptin.
Table 1: Pharmacokinetic Parameters of Teneligliptin in Rats (Single Oral Dose)
| Dose (mg/kg) | Tmax (h) | Tissue Distribution | Elimination Half-life (t½) in Kidney (h) | Elimination Half-life (t½) in Liver (h) |
| 1.0 | ~0.5 | Predominantly in kidney and liver, followed by lung, spleen, and pituitary gland[11] | 68.3[10] | 69.0[10] |
Table 2: Efficacy of Teneligliptin in Rodent Models of Diabetes and Obesity
| Animal Model | Dose and Duration | Key Findings |
| Streptozotocin-induced diabetic mice | 30 mg/kg for several weeks | Significantly reversed increases in cardiomyocyte area and cardiac hypertrophy indicators; inhibited NLRP3 inflammasome activation.[2][6] |
| High-fat diet-induced obese C57BL/6N mice | 30-60 mg/kg in drinking water for 10 weeks | Reduced body weight (up to 29% reduction at 60 mg/kg); increased oxygen consumption by 22%; reduced plasma insulin levels to 40% of the vehicle group.[14] |
| Alloxan-induced diabetic rats | 2.06 mg/kg | Peak hypoglycemia (49.65% blood glucose reduction) observed at 8 hours post-dose.[17] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of Teneligliptin on glucose tolerance in diabetic mice.
Materials:
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimate diabetic mice and divide them into a vehicle control group and a Teneligliptin-treated group.
-
Fasting: Fast the mice for 6 hours before the experiment.[12]
-
Drug Administration: Administer Teneligliptin (e.g., 1-60 mg/kg) or vehicle orally via gavage.[12]
-
Glucose Challenge: 60 minutes after drug administration, administer a 2 g/kg glucose solution orally.[12][18]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[12]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose.
Protocol 2: Induction of Diabetes with Streptozotocin (STZ) in Mice
Objective: To create a model of diabetes for evaluating the efficacy of Teneligliptin.
Materials:
-
Streptozotocin (STZ)
-
Cold sodium citrate (B86180) buffer
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
STZ Preparation: Prepare a fresh solution of STZ in cold sodium citrate buffer.
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days.[1]
-
Blood Glucose Monitoring: 72 hours after the final STZ injection, measure blood glucose from the tail vein. Continue to monitor weekly.[1]
-
Confirmation of Diabetes: Mice with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and suitable for the study.[1]
-
Treatment: Randomly divide diabetic mice into control and treatment groups. Administer Teneligliptin or vehicle orally once daily for the duration of the study.
Visualizations
Caption: Primary mechanism of action of Teneligliptin.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Secondary signaling pathways of Teneligliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel dipeptidyl peptidase-4 inhibitor teneligliptin prevents high-fat diet-induced obesity accompanied with increased energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Teneligliptin, a Chemotype Prolyl-Thiazolidine-Based Novel Dipeptidyl Peptidase-4 Inhibitor with Insulin Sensitizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijbcp.com [ijbcp.com]
- 17. Bosentan effect on Teneligliptin's Antidiabetic effect in Animal Model - ProQuest [proquest.com]
- 18. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Technical Support Center: Ensuring the Stability of Teneligliptin in Solution
Welcome to the Technical Support Center for Teneligliptin (B1682743). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Teneligliptin in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Teneligliptin solution is showing unexpected degradation. What are the most common causes?
A1: Teneligliptin is susceptible to degradation under specific conditions. The primary factors that can compromise its stability in solution are:
-
Alkaline (Basic) Conditions: Teneligliptin shows significant degradation in basic environments.[1][2][3][4][5][6]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2][3][4][5][6]
-
High Temperatures: Elevated temperatures can induce thermal degradation of the molecule.[1][2][3][4][5][6]
While some studies indicate stability under acidic and photolytic (UV light) conditions, others have reported some level of degradation, suggesting that these factors should also be controlled for optimal stability.[1][2][7]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is neutral or slightly acidic. Avoid using strongly basic buffers or solutions.
-
Avoid Oxidizing Agents: Use high-purity solvents and reagents to prevent contamination with oxidizing agents. If possible, degas your solvents.
-
Temperature Management: Store Teneligliptin solutions at recommended low temperatures (e.g., refrigerated or frozen) and minimize freeze-thaw cycles.[8]
-
Light Protection: As a general good practice, protect your solutions from prolonged exposure to direct light, especially UV light.[8]
Q2: I need to perform forced degradation studies on Teneligliptin. What are the recommended stress conditions?
A2: Forced degradation studies are crucial for understanding the stability profile of Teneligliptin. Based on published literature, the following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with 0.1 N to 2 N HCl at temperatures ranging from 35°C to 60°C for durations of 30 minutes to 48 hours.[1][2][7]
-
Alkaline Hydrolysis: Treatment with 0.1 N to 2 N NaOH at temperatures ranging from 35°C to 60°C for durations of 30 minutes to 48 hours.[1][2][7]
-
Oxidative Degradation: Exposure to 3% to 20% hydrogen peroxide (H₂O₂) at room temperature or elevated temperatures (e.g., 60°C) for durations of 30 minutes to 48 hours.[1][2][7]
-
Thermal Degradation: Heating the solution at temperatures ranging from 60°C to 105°C for 6 to 48 hours.[1][2][7]
-
Photolytic Degradation: Exposing the solution to UV light (e.g., at 365 nm) for a period of 48 hours to 7 days.[1][2][7]
Q3: How can I monitor the stability of my Teneligliptin solution and detect degradation products?
A3: A stability-indicating analytical method is essential for accurately quantifying Teneligliptin in the presence of its degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][7][9][10][11] For characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1][3][4][5][6]
Q4: What are the known degradation products of Teneligliptin?
A4: Under stress conditions, Teneligliptin can degrade into several products. Mass spectrometry (MS) data has identified various fragments resulting from degradation in basic, oxidative, and thermal conditions. Some of the reported m/z values for major degradation peaks include 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18.[1][3][4][5][6]
Quantitative Data Summary
The following tables summarize the percentage of Teneligliptin degradation observed under various stress conditions as reported in the literature.
Table 1: Summary of Teneligliptin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 min | 3.66[7] |
| 0.1 N HCl | 35°C | 48 hours | No Degradation[1][2] | |
| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 min | 2.75[7] |
| 0.1 N NaOH | 35°C | 48 hours | Significant Degradation[1][2] | |
| Oxidative Degradation | 20% v/v H₂O₂ | 60°C | 30 min | 1.01[7] |
| 3% H₂O₂ | 35°C | 48 hours | Significant Degradation[1] | |
| Thermal Degradation | Oven | 105°C | 6 hours | Not Specified |
| Refluxing Apparatus | 69°C | 48 hours | Degradation Observed | |
| Photolytic Degradation | UV light | Not Specified | 7 days | Not Specified |
| UV light (365 nm) | Not Specified | 48 hours | No Degradation[1] | |
| Neutral Hydrolysis | Water | 60°C | 6 hours | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study of Teneligliptin
This protocol outlines a general procedure for conducting forced degradation studies on Teneligliptin.
-
Preparation of Stock Solution: Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 69°C for 48 hours.[1]
-
After cooling, dilute the solution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Teneligliptin to UV light at 365 nm in a photostability chamber for 48 hours.[1]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating RP-HPLC method.[8]
Protocol 2: Stability-Indicating RP-HPLC Method for Teneligliptin
This is an example of an RP-HPLC method that can be used to analyze Teneligliptin and its degradation products.
-
Column: Kromasil 100-5C18 (250x4.6mm, 5µm).[1]
-
Mobile Phase: pH 6.0 phosphate (B84403) buffer and acetonitrile (B52724) (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 246 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Workflow for Forced Degradation Studies of Teneligliptin.
Caption: Troubleshooting Decision Tree for Teneligliptin Degradation.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy - ProQuest [proquest.com]
- 11. Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Glycemic Control with Teneligliptin in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in glycemic control when studying Teneligliptin (B1682743).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Teneligliptin?
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] By inhibiting the DPP-4 enzyme, Teneligliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][5] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells, ultimately leading to improved glycemic control.[3][5][6]
Q2: What are the known factors that can contribute to variability in glycemic control observed with Teneligliptin in clinical research?
Variability in the glycemic response to Teneligliptin in clinical settings can be influenced by several factors, including:
-
Baseline HbA1c levels: Patients with higher baseline HbA1c levels may show a more significant reduction.
-
Age of the patient.
-
Duration of Type 2 Diabetes Mellitus (T2DM).
-
Presence of comorbidities.
-
Concomitant medications.
Q3: What is the stability of Teneligliptin under common laboratory stress conditions?
Forced degradation studies have shown that Teneligliptin is relatively stable under acidic and photolytic conditions. However, degradation has been observed under basic, oxidative (hydrogen peroxide), and thermal stress.[7][8][9] It is crucial to store Teneligliptin solutions appropriately and consider potential degradation when designing and interpreting experiments.
Q4: Are there any known in vitro interactions of Teneligliptin with common lab reagents that I should be aware of?
While specific studies on interactions with a wide range of laboratory reagents are not extensively documented, it is important to consider the chemical properties of Teneligliptin. As it can be degraded under oxidative conditions, strong oxidizing agents should be avoided in assay buffers.[7][9] The solvent used to dissolve Teneligliptin (commonly DMSO for in vitro studies) should be of high purity and used at a final concentration that does not affect cell viability or enzyme activity.
Data Presentation
Table 1: Quantitative Data on Teneligliptin's Effect on Glycemic Variability (from the TEDDY Study)
| Parameter | Teneligliptin Group (Change from Baseline) | Placebo Group (Change from Baseline) | Between-Group Difference (p-value) |
| HbA1c (%) | -0.84% | -0.08% | -0.76% (<0.001) |
| Time in Range (70-180 mg/dL) | +13.3% | No significant change | 13.3% (0.001) |
| Mean Amplitude of Glycemic Excursion (MAGE) (mg/dL) | -27.5 | No significant change | Significant reduction (p<0.001) |
| Standard Deviation of Glucose (mg/dL) | -12.5 | No significant change | Significant reduction (p<0.001) |
Source: Adapted from the TEDDY Study, a randomized, double-blind, placebo-controlled study in elderly patients with T2DM.[1][10][11]
Experimental Protocols & Troubleshooting Guides
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This assay is fundamental for confirming the inhibitory activity of Teneligliptin on its target enzyme.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to the desired concentration. Keep on ice.
-
Substrate: Prepare a stock solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in an appropriate solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer. Protect from light.
-
Teneligliptin: Prepare a stock solution of Teneligliptin in DMSO and create a serial dilution series in assay buffer.
-
Positive Control: Use a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add Teneligliptin dilutions, positive control, or vehicle (for no-inhibitor control) to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time, using a microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: DPP-4 Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of test compound or reagents.- Contaminated buffer or plate. | - Run a control with the compound but without the enzyme to quantify its fluorescence.- Use high-purity reagents and fresh plates. |
| Low Signal or No Enzyme Activity | - Inactive enzyme (improper storage or handling).- Incorrect substrate concentration.- Incompatible assay buffer. | - Use a fresh aliquot of the enzyme and verify its activity with a known substrate.- Optimize substrate concentration (typically at or below Km).- Ensure the buffer pH and composition are optimal for the enzyme. |
| High Variability Between Replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the plate. | - Calibrate pipettes and use proper pipetting techniques.- Ensure thorough mixing after each reagent addition.- Use a temperature-controlled plate reader or incubator. |
| IC50 Value Higher Than Expected | - Incorrect concentration of Teneligliptin stock solution.- Teneligliptin degradation.- High substrate concentration competing with the inhibitor. | - Verify the concentration of the stock solution.- Prepare fresh Teneligliptin solutions and store them properly.- Use a substrate concentration at or near the Km value. |
In Vitro GLP-1 Secretion Assay from Enteroendocrine Cells (e.g., NCI-H716)
This cell-based assay helps to understand the downstream effects of DPP-4 inhibition on incretin secretion.
Experimental Protocol:
-
Cell Culture:
-
Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 24- or 48-well plates and allow them to differentiate for a few days.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRB) or a similar physiological buffer.
-
Pre-incubate the cells with different concentrations of Teneligliptin in KRB for 30-60 minutes at 37°C.
-
Stimulate GLP-1 secretion by adding a secretagogue (e.g., phorbol (B1677699) myristate acetate (B1210297) (PMA), glucose, or a combination) to the wells. Include an unstimulated control.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the supernatant from each well. It is crucial to add a DPP-4 inhibitor (if not already the test compound) and a protease inhibitor cocktail to the collection buffer to prevent GLP-1 degradation.
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA or a similar immunoassay kit.
-
-
Data Analysis:
-
Generate a standard curve for the GLP-1 assay.
-
Calculate the GLP-1 concentration in each sample.
-
Compare the GLP-1 secretion in Teneligliptin-treated cells to the control cells (both stimulated and unstimulated).
-
Troubleshooting Guide: GLP-1 Secretion Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Undetectable GLP-1 Secretion | - Low cell number or poor cell health.- Ineffective secretagogue.- Degradation of secreted GLP-1. | - Ensure optimal cell density and viability.- Use a known potent secretagogue as a positive control.- Add a DPP-4 inhibitor and protease inhibitors to the collection buffer immediately after harvesting the supernatant. |
| High Variability in GLP-1 Levels | - Inconsistent cell seeding.- Variation in incubation times or temperatures.- Pipetting errors during sample collection or ELISA. | - Ensure uniform cell seeding across all wells.- Standardize all incubation steps precisely.- Use calibrated pipettes and be meticulous during the ELISA procedure. |
| Unexpected Effects of Teneligliptin on Basal Secretion | - Direct effect of Teneligliptin on cell signaling pathways other than DPP-4 inhibition.- Solvent (e.g., DMSO) effects at high concentrations. | - Investigate potential off-target effects through further experiments.- Ensure the final DMSO concentration is low and consistent across all wells, including controls. |
Mandatory Visualizations
Signaling Pathway of Teneligliptin Action
Caption: Signaling pathway of Teneligliptin's action on glycemic control.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: Workflow for a fluorescence-based in vitro DPP-4 inhibition assay.
Logical Relationship for Troubleshooting High IC50 Values
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. d-nb.info [d-nb.info]
- 8. RETRACTED ARTICLE: Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Teneligliptin degradation in experimental samples
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to minimize the degradation of Teneligliptin (B1682743) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Teneligliptin degradation?
A1: Teneligliptin is susceptible to degradation under specific environmental conditions. The primary factors that induce degradation are exposure to alkaline (basic) conditions, oxidative stress, and high temperatures.[1][2][3][4][5] It is relatively stable under acidic and photolytic (UV light) conditions.[1][3][4][5]
Q2: I am observing unexpected degradation of Teneligliptin in my samples. What are the common causes?
A2: Unexpected degradation can often be traced back to several sources:
-
Sample pH: If the sample matrix is alkaline, it can accelerate hydrolytic degradation.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents, even in trace amounts, can lead to significant degradation.[1][3][6]
-
Storage Temperature: Storing samples at room temperature or higher for extended periods can promote thermal degradation.[1][3][7]
-
Sample Matrix Effects: Components within complex biological matrices, such as enzymes in plasma, can contribute to degradation.[8]
Q3: How can I minimize Teneligliptin degradation during sample storage?
A3: To ensure the stability of Teneligliptin in your experimental samples, adhere to the following storage guidelines:
-
Temperature Control: The most effective way to slow down both enzymatic and chemical degradation is to lower the temperature.[8][9] For long-term storage, keeping samples in a frozen state is recommended.[8] For short-term storage, refrigeration is advised.
-
pH Adjustment: Maintaining an optimal pH is crucial. The addition of buffers, such as phosphate (B84403) or citrate, can help prevent degradation.[8][9] Since Teneligliptin is more stable in acidic to neutral conditions, adjusting the sample pH accordingly can be beneficial.
-
Protection from Light and Air: While Teneligliptin is relatively stable under photolytic conditions, it is good practice to store samples in amber vials to protect them from light, which can sometimes initiate oxidative reactions.[10][11] To prevent oxidative degradation, consider storing samples under an inert atmosphere (e.g., nitrogen or argon).[10]
Q4: What are the best practices for handling biological samples (e.g., plasma) containing Teneligliptin?
A4: When working with biological samples, the following steps can help minimize degradation:
-
Prompt Processing: Process blood samples as quickly as possible after collection to separate plasma or serum.
-
Use of Anticoagulants and Additives: The choice of anticoagulant can sometimes affect sample stability. Additionally, enzyme inhibitors can be added to plasma samples to prevent metabolic degradation.
-
Controlled Freezing and Thawing: If samples need to be frozen, freeze them quickly and avoid repeated freeze-thaw cycles, which can degrade both the drug and the sample matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Teneligliptin from stored samples. | Sample degradation due to improper storage conditions. | Review storage temperature and pH. Ensure samples are stored at or below -20°C and buffered to a slightly acidic or neutral pH. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known Teneligliptin degradants. Perform forced degradation studies to confirm. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in handling or storage. | Standardize sample handling procedures, including the time between collection and analysis, and ensure consistent storage conditions for all samples. |
| Significant degradation in plasma samples but not in standard solutions. | Enzymatic degradation in the biological matrix. | Add enzyme inhibitors to the plasma samples immediately after collection. Lowering the temperature is also critical.[8] |
Quantitative Data on Teneligliptin Degradation
The following table summarizes the degradation of Teneligliptin under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 min | 3.66 | [6] |
| Acidic Hydrolysis | 0.1 N HCl | 35°C | 48 h | No significant degradation | [1][3] |
| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 min | 2.75 | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 35°C | 48 h | Significant degradation | [1][3] |
| Oxidative Degradation | 20% v/v H₂O₂ | 60°C | 30 min | 1.01 | [6] |
| Oxidative Degradation | 3% H₂O₂ | 35°C | 48 h | Significant degradation | [1][3] |
| Thermal Degradation | Oven | 105°C | 6 h | Not specified, but degradation occurred | [6] |
| Thermal Degradation | Refluxing apparatus | 69°C | 48 h | Significant degradation | [1][3] |
| Photolytic Degradation | UV Chamber | Ambient | 7 days | No significant degradation | [6] |
| Photolytic Degradation | UV light at 365 nm | Ambient | 48 h | No significant degradation | [1][3] |
| Neutral Hydrolysis | Reflux in water | 60°C | 6 h | Not specified, but degradation occurred | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Teneligliptin
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
Teneligliptin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Hot air oven
-
UV chamber
-
RP-HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Teneligliptin in methanol to prepare a stock solution of 1 mg/mL.
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known amount of solid Teneligliptin in a hot air oven at 105°C for 6 hours.[6]
-
After cooling, dissolve the sample in the mobile phase to obtain a concentration of approximately 20 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of Teneligliptin to UV light in a UV chamber for 7 days.[6]
-
Dissolve the sample in the mobile phase to obtain a concentration of approximately 20 µg/mL for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating RP-HPLC method.
Protocol 2: Sample Handling for Stability Testing in Plasma
This protocol provides a standardized workflow for collecting and handling plasma samples to minimize ex vivo degradation of Teneligliptin.
Materials:
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Pipettes and tips
-
Cryovials for storage
-
pH buffer (e.g., phosphate buffer, pH 6.0)
-
Dry ice or a -80°C freezer
Procedure:
-
Blood Collection: Collect whole blood samples into pre-chilled tubes containing an anticoagulant.
-
Centrifugation: Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C within 30 minutes of collection to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean cryovials.
-
pH Adjustment (Optional but Recommended): Add a small volume of a suitable buffer (e.g., 1 M phosphate buffer, pH 6.0) to the plasma to adjust the pH to a range where Teneligliptin is more stable.
-
Storage: Immediately freeze the plasma samples by placing them on dry ice or in a -80°C freezer.
-
Thawing: When ready for analysis, thaw the samples rapidly in a water bath at room temperature and keep them on ice until analysis. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Logical relationship of Teneligliptin stability under various stress conditions.
Caption: Recommended workflow for handling biological samples to minimize Teneligliptin degradation.
Caption: Troubleshooting decision tree for unexpected Teneligliptin degradation.
References
- 1. d-nb.info [d-nb.info]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. ftloscience.com [ftloscience.com]
Best practices for long-term storage of Teneligliptin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Teneligliptin, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Teneligliptin active pharmaceutical ingredient (API)?
A1: For optimal long-term stability, Teneligliptin API powder should be stored at -20°C.[1][2] Some suppliers also indicate storage at 4°C for up to two years is acceptable.[1] It is crucial to store the compound in a dry place and protect it from light and moisture.[3][4] The container should be kept tightly sealed in a cool, well-ventilated area.[1]
Q2: How should Teneligliptin tablets be stored for long-term use in a research setting?
A2: Teneligliptin tablets should be stored below 30°C and protected from light.[5] Some sources specify storage in a dry, well-ventilated place at a temperature not exceeding 30°C.[6] It is recommended to keep them in their original packaging, such as Alu-Alu blister packs, to protect them from environmental factors.[5]
Q3: What are the known degradation pathways for Teneligliptin?
A3: Teneligliptin is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it significantly degrades under basic, oxidative, and thermal stress.[7][8][9] Degradation is also observed under acidic conditions, although it may be less pronounced compared to basic and oxidative stress.[10][11] The compound has been found to be relatively stable under photolytic (UV light) conditions.[7][8]
Q4: What are the major degradation products of Teneligliptin?
A4: Several degradation products of Teneligliptin have been identified through techniques like LC-MS/MS. Under basic and thermal stress, observed degradants include TENE-D1 ((4-(4-(1-aminovinyl)piperazin-1yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone), TENE-D2 (N,N-diethyl-1-phenyl-1H-pyrazol-5-amine), and TENE-D3 (1-(pyrrolidin-3-yl)piperazine).[12] Other studies have reported degradation products with various mass-to-charge ratios under different stress conditions.[7][8][9]
Q5: How can I check the purity and stability of my Teneligliptin sample?
A5: The most common method for assessing the purity and stability of Teneligliptin is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][10][13] A stability-indicating RP-HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification.[13] Key parameters to monitor are the retention time of the Teneligliptin peak and the appearance of any new peaks that may indicate degradation.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my experiments using Teneligliptin.
-
Possible Cause 1: Degradation of Teneligliptin due to improper storage.
-
Possible Cause 2: Contamination of the sample.
-
Troubleshooting Step: Assess your sample handling procedures. Is there a possibility of cross-contamination with other reagents?
-
Solution: Use dedicated lab equipment and fresh solvents when preparing Teneligliptin solutions.
-
-
Possible Cause 3: Incorrect concentration of the prepared solution.
-
Troubleshooting Step: Verify the calculations and dilutions used to prepare your working solutions.
-
Solution: Prepare a fresh stock solution, ensuring accurate weighing and dilution. It is advisable to determine the concentration of the stock solution spectrophotometrically if a reference standard is available.
-
Issue 2: My RP-HPLC analysis shows multiple peaks, and I am unsure which one is Teneligliptin.
-
Possible Cause 1: Presence of degradation products.
-
Troubleshooting Step: Compare the chromatogram of your sample with that of a freshly prepared standard solution of Teneligliptin.
-
Solution: The peak with the retention time matching the standard is Teneligliptin. The other peaks are likely impurities or degradation products. You can confirm this by performing a forced degradation study on a known sample and observing the formation of these additional peaks.
-
-
Possible Cause 2: Issues with the mobile phase or column.
-
Troubleshooting Step: Check the composition and pH of your mobile phase. Ensure the column is properly conditioned and has not exceeded its lifetime.
-
Solution: Prepare a fresh mobile phase and equilibrate the column according to the validated method. If the issue persists, try a new column of the same type.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Teneligliptin
| Form | Temperature | Humidity | Light |
| API (Powder) | -20°C (ideal for long-term) or 4°C (up to 2 years) | Store in a dry place | Protect from light |
| Tablets | Below 30°C | Store in a dry place | Protect from light |
Table 2: Summary of Teneligliptin Stability under Forced Degradation Conditions
| Condition | Stress Agent | Temperature | Duration | Observation |
| Acidic | 0.1 N - 2 N HCl | 35°C - 60°C | 30 min - 48 h | Significant degradation observed.[10][11] |
| Basic | 0.1 N - 2 N NaOH | 35°C - 60°C | 30 min - 48 h | Significant degradation observed.[7][8][10] |
| Oxidative | 3% - 20% H₂O₂ | 35°C - 60°C | 30 min - 48 h | Significant degradation observed.[7][8][10] |
| Thermal | 69°C - 105°C | 6 h - 48 h | Dry Heat | Significant degradation observed.[7][8][10] |
| Photolytic | UV light (365 nm) | Ambient | 48 h - 7 days | Relatively stable; minimal to no degradation observed.[7][8][10] |
| Neutral | Water | 60°C | 6 h | Degradation observed.[10] |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for Teneligliptin
This protocol provides a general framework for a stability-indicating RP-HPLC method. Specific parameters may need to be optimized based on the available instrumentation and column.
-
Chromatographic System:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Teneligliptin reference standard in the mobile phase to obtain a known concentration (e.g., 300 µg/mL).[7]
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Teneligliptin sample in the mobile phase to obtain a similar concentration as the standard solution.
-
Filter the solution through a 0.45 µm membrane filter before injection.[7]
-
-
Procedure:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the purity of the sample by comparing the peak area of Teneligliptin in the sample to that of the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
Visualizations
Caption: Experimental workflow for stability testing of Teneligliptin using RP-HPLC.
Caption: Major degradation pathways of Teneligliptin under various stress conditions.
References
- 1. abmole.com [abmole.com]
- 2. usbio.net [usbio.net]
- 3. lyotexlife.com [lyotexlife.com]
- 4. tmda.go.tz [tmda.go.tz]
- 5. rwandafda.gov.rw [rwandafda.gov.rw]
- 6. torrentpharma.com [torrentpharma.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. mdpi.com [mdpi.com]
- 13. ijfmr.com [ijfmr.com]
Technical Support Center: Refining Experimental Protocols for Teneligliptin Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine their experimental protocols for Teneligliptin efficacy testing.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
In Vitro DPP-4 Inhibition Assays
Question: Why am I observing high background fluorescence in my DPP-4 inhibition assay?
Answer: High background fluorescence can obscure the signal from the enzymatic reaction, leading to inaccurate results. Potential causes and solutions include:
-
Substrate Instability: The fluorogenic substrate may be degrading spontaneously. Prepare fresh substrate solution for each experiment and protect it from light.
-
Contaminated Reagents: Impurities in the assay buffer or other reagents can fluoresce. Use high-purity reagents and sterile, nuclease-free water.
-
Well Plate Material: Some plastics can autofluoresce. Use black, opaque-bottom 96-well plates specifically designed for fluorescence assays to minimize background.
-
Reader Settings: Incorrect excitation or emission wavelength settings on the fluorescence plate reader can increase background noise. Optimize the reader settings according to the substrate manufacturer's recommendations.
Question: My signal-to-noise ratio is low, making it difficult to determine the IC50 value accurately. How can I improve it?
Answer: A low signal-to-noise ratio can result from either a weak signal or high background. Consider the following troubleshooting steps:
-
Enzyme Concentration: The concentration of the DPP-4 enzyme may be too low. Increase the enzyme concentration to generate a stronger signal. Perform a titration experiment to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
Substrate Concentration: The substrate concentration might be limiting the reaction rate. Ensure the substrate concentration is at or above the Michaelis-Menten constant (Km) for the enzyme to achieve maximal reaction velocity.
-
Incubation Time: The incubation time for the enzymatic reaction may be too short. Increase the incubation time to allow for more product formation, leading to a stronger fluorescent signal. Monitor the reaction kinetically to ensure you are measuring within the linear phase.
-
Reagent Quality: Ensure all reagents, including the enzyme and substrate, are of high quality and have been stored correctly to maintain their activity.
Question: I am seeing significant well-to-well variability in my assay results. What could be the cause?
Answer: High variability across wells can compromise the reliability of your data. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the volumes of reagents in each well. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for greater consistency.
-
Temperature Gradients: Temperature differences across the plate can affect enzyme activity. Ensure the plate is incubated at a uniform temperature. Pre-warm all reagents and the plate to the assay temperature before starting the reaction.
-
Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reaction rates. Gently mix the plate after adding all reagents, for example, by using a plate shaker.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. To minimize edge effects, avoid using the outermost wells for critical samples or fill them with a buffer or water.
In Vivo Animal Studies
Question: The baseline blood glucose levels in my diabetic animal model are highly variable. How can I reduce this variability?
Answer: High variability in baseline glucose levels can make it difficult to assess the true effect of Teneligliptin. To address this:
-
Acclimatization Period: Ensure an adequate acclimatization period for the animals in the experimental environment before starting the study. This helps to reduce stress-induced fluctuations in blood glucose.
-
Fasting Time: Standardize the fasting period before blood glucose measurement. Prolonged or inconsistent fasting times can lead to variable glucose levels.
-
Animal Strain and Age: Use animals of the same strain, age, and sex to minimize genetic and physiological variability.
-
Induction of Diabetes: If using a chemically-induced model of diabetes (e.g., with streptozotocin), ensure consistent administration of the diabetogenic agent to induce a uniform level of hyperglycemia.[1]
Question: My Teneligliptin-treated group is not showing a significant reduction in blood glucose compared to the control group. What are the possible reasons?
Answer: An apparent lack of efficacy can stem from several factors:
-
Inappropriate Dosing: The dose of Teneligliptin may be too low for the specific animal model. Review the literature for effective dose ranges in your chosen species and strain.[2] Doses ranging from 1 to 60 mg/kg/day have been reported in mice and rats.[2]
-
Drug Formulation and Administration: Ensure Teneligliptin is properly dissolved or suspended in the vehicle and administered consistently. The timing of administration relative to blood sampling is also critical.
-
Severity of Diabetes Model: In animal models with severe beta-cell destruction, the insulin-secreting effect of Teneligliptin will be diminished.[2] Choose a model with some remaining beta-cell function to observe the incretin-enhancing effects of the drug.[2]
-
Timing of Blood Sampling: The peak effect of the drug might be missed if blood glucose is measured at inappropriate time points. Conduct a pilot study to determine the optimal time points for blood glucose measurement after dosing.[2]
Question: I am observing inconsistent results in the bioanalytical quantification of Teneligliptin in plasma samples. What could be the issue?
Answer: Accurate quantification of drug levels is crucial for pharmacokinetic and pharmacodynamic studies. Inconsistencies can arise from:
-
Sample Collection and Handling: Improper collection and storage of blood samples can lead to drug degradation. Use appropriate anticoagulants (e.g., K2-EDTA) and process samples promptly.[3] Store plasma samples at -80°C for long-term stability.[3]
-
Analytical Method: Issues with the analytical method, such as liquid chromatography-mass spectrometry (LC-MS), can lead to variability. This can include matrix effects, where other components in the plasma interfere with the detection of Teneligliptin. Optimize your sample preparation and chromatography methods to minimize these effects.[3]
-
Internal Standard: Ensure the internal standard (e.g., Teneligliptin D8) is of high purity and is added consistently to all samples and standards.[2]
II. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Teneligliptin?
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[2] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from α-cells, ultimately resulting in lower blood glucose levels.[2]
2. What are the key parameters to measure Teneligliptin efficacy in clinical trials?
The primary efficacy endpoints in clinical trials for Teneligliptin typically include:
-
Change in Glycated Hemoglobin (HbA1c): This is a measure of long-term glycemic control.
-
Change in Fasting Plasma Glucose (FPG): This measures blood glucose levels after an overnight fast.
-
Change in Postprandial Glucose (PPG): This measures blood glucose levels after a meal.
3. What are the reported efficacy data for Teneligliptin from clinical studies?
Several meta-analyses of randomized controlled trials have demonstrated the efficacy of Teneligliptin.
| Parameter | Efficacy Data (Weighted Mean Difference vs. Placebo) | Reference |
| HbA1c Reduction | -0.82% (95% CI: -0.91 to -0.72) | [4] |
| Fasting Plasma Glucose (FPG) Reduction | -18.32 mg/dL (95% CI: -21.05 to -15.60) | [4] |
| 2-hour Postprandial Plasma Glucose (2h PPG) Reduction | -46.94 mg/dL (95% CI: -51.58 to -42.30) | [4] |
4. What are the recommended starting protocols for in vitro DPP-4 inhibition assays?
A common method is a fluorescence-based assay using a fluorogenic substrate like Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin.
-
Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC substrate, assay buffer, Teneligliptin, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of Teneligliptin.
-
In a 96-well plate, add the DPP-4 enzyme to wells containing either the vehicle control or different concentrations of Teneligliptin.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
5. What are common animal models used for Teneligliptin efficacy testing?
Commonly used rodent models for studying type 2 diabetes and the efficacy of antidiabetic drugs like Teneligliptin include:
-
Streptozotocin (STZ)-induced diabetic models: STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia.[1]
-
Genetically diabetic models: These include the db/db mouse and the Zucker Diabetic Fatty (ZDF) rat, which have genetic mutations leading to obesity and insulin resistance.[1]
-
High-fat diet (HFD)-induced models: Feeding rodents a high-fat diet can induce obesity, insulin resistance, and hyperglycemia, mimicking the metabolic syndrome seen in many humans with type 2 diabetes.[1]
The choice of model depends on the specific research question. For studying DPP-4 inhibitors, models with some residual β-cell function are generally preferred.[2]
6. How stable is Teneligliptin under different experimental conditions?
Forced degradation studies have shown that Teneligliptin is relatively stable under acidic and photolytic conditions. However, significant degradation has been observed under basic, oxidative, and thermal stress conditions.[5][6] It is crucial to consider these stability profiles when preparing and storing Teneligliptin solutions for experiments.
III. Visualizations
Caption: Teneligliptin's mechanism of action via DPP-4 inhibition.
Caption: Experimental workflow for an in vitro DPP-4 inhibition assay.
Caption: General workflow for in vivo efficacy testing of Teneligliptin.
References
- 1. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects in Teneligliptin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects during experiments with Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Teneligliptin?
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its primary mechanism involves competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, leading to a glucose-dependent increase in insulin (B600854) secretion and a decrease in glucagon (B607659) secretion, ultimately lowering blood glucose levels.
Q2: What are the known off-target effects of Teneligliptin?
Teneligliptin is highly selective for DPP-4. However, like other DPP-4 inhibitors, it can interact with other members of the dipeptidyl peptidase family, primarily DPP-8 and DPP-9, albeit with significantly lower potency.[2] Inhibition of DPP-8 and DPP-9 has been associated with certain adverse effects in preclinical studies, though the clinical significance of this for Teneligliptin is considered low due to its high selectivity.[3] Some studies have also investigated its "pleiotropic" effects, such as those on endothelial function and the NLRP3 inflammasome, which are areas of ongoing research.[4][5][6]
Q3: How can I minimize off-target effects in my in vitro experiments?
To minimize off-target effects, it is crucial to use Teneligliptin at the lowest effective concentration that achieves significant DPP-4 inhibition without engaging off-target enzymes. Based on its high selectivity, maintaining concentrations well below the IC50 values for DPP-8 and DPP-9 is recommended. Performing dose-response curves and using appropriate controls are essential to identify the optimal concentration for your specific cell line and assay.
Q4: What is the recommended concentration range for Teneligliptin in cell-based assays?
The optimal concentration will vary depending on the cell type and the specific experimental endpoint. For in vitro studies, concentrations typically range from nanomolar to low micromolar. For example, in studies with human umbilical vein endothelial cells (HUVECs), concentrations of 0.1, 1.0, and 3.0 µmol/L have been used.[7] It is advisable to perform a dose-response study to determine the optimal concentration for your experiment, starting from the low nanomolar range.
Q5: Are there any known issues with Teneligliptin affecting cell viability?
At therapeutic concentrations, Teneligliptin is generally not associated with significant cytotoxicity. However, at very high concentrations, any compound can induce stress or toxicity in cells. It is always recommended to perform a cell viability assay (e.g., MTT or MTS assay) to rule out any confounding cytotoxic effects at the concentrations used in your experiments.[8]
Quantitative Data Summary
Table 1: Comparative In Vitro Potency and Selectivity of Teneligliptin
| Enzyme Target | Teneligliptin IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | ~1-1.75 | - |
| DPP-8 | 189 | > 100-fold |
| DPP-9 | 150 | > 85-fold |
| Fibroblast Activation Protein (FAP) | >10,000 | > 5700-fold |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the inhibitory activity of Teneligliptin against DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Teneligliptin
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in DMSO.
-
Create a serial dilution of Teneligliptin in assay buffer to the desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme in assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer and protect it from light.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted Teneligliptin solutions.
-
Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Add the diluted DPP-4 enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow Teneligliptin to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Teneligliptin relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of Teneligliptin on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Teneligliptin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Teneligliptin and a vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Troubleshooting Guides
Issue 1: High Background Fluorescence in DPP-4 Inhibition Assay
Possible Causes:
-
Autofluorescence of Teneligliptin or other components: The compound itself may be fluorescent at the excitation/emission wavelengths used.
-
Contaminated reagents: Buffers or other reagents may contain fluorescent impurities.
-
Substrate instability: The fluorogenic substrate may be degrading spontaneously.
Solutions:
-
Run proper controls:
-
A "compound only" control (no enzyme) to check for autofluorescence.
-
A "buffer + substrate" control (no enzyme) to check for substrate instability.
-
-
Use high-purity reagents: Ensure all buffers and reagents are of high quality and freshly prepared.
-
Optimize plate reader settings: Adjust the gain and other settings on the fluorescence reader to minimize background noise.[9]
Issue 2: Inconsistent or Noisy Data in Cell-Based Assays
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability.
-
Edge effects in the microplate: Evaporation from the outer wells can concentrate media components and affect cell growth.
-
Cellular stress: High concentrations of DMSO or the compound itself can induce stress and affect cellular responses.
Solutions:
-
Ensure proper cell culture technique: Use a calibrated multichannel pipette for cell seeding and ensure a single-cell suspension.
-
Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples or fill them with sterile PBS or media.
-
Optimize DMSO concentration: Keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5%).
Issue 3: Unexpected Cellular Response Potentially Due to Off-Target Effects
Possible Causes:
-
Inhibition of DPP-8/DPP-9: At higher concentrations, Teneligliptin may start to inhibit these related enzymes, which can have various cellular effects.
-
Interaction with other signaling pathways: Teneligliptin has been shown to have effects on pathways like the NLRP3 inflammasome.[5][6][10]
Solutions:
-
Lower the concentration of Teneligliptin: Based on the selectivity data, reducing the concentration can help to disengage from off-target interactions.
-
Use a more selective DPP-4 inhibitor as a control: Comparing the results with another highly selective DPP-4 inhibitor can help to determine if the observed effect is specific to Teneligliptin.
-
Investigate downstream signaling: If an off-target effect is suspected, perform experiments to probe the activity of potential off-target pathways (e.g., measure cytokine release for inflammasome activation).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. Teneligliptin : expectations for its pleiotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Teneligliptin's Half-Life: A Technical Guide for Experimental Success
Technical Support Center
For researchers and drug development professionals incorporating Teneligliptin (B1682743) into their experimental designs, understanding and adjusting for its pharmacokinetic profile is paramount to obtaining reliable and reproducible data. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to Teneligliptin's half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of Teneligliptin and how does it vary between species?
A1: The terminal elimination half-life of Teneligliptin in humans is consistently reported to be approximately 24 hours.[1][2][3][4][5][6] This long half-life allows for once-daily dosing in clinical settings.[7][8][9] In preclinical models, such as Sprague-Dawley rats, the elimination half-life has been observed to be significantly longer, around 68.3 hours in the kidney and 69.0 hours in the liver after a single oral dose. This difference is a critical consideration when translating findings from animal models to human applications.
Q2: How does Teneligliptin's metabolism and excretion route impact its half-life?
A2: Teneligliptin has a dual mode of elimination, being metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) in the liver, and also excreted unchanged by the kidneys.[1][2][3] Approximately 34% of the drug is excreted unchanged via the renal route, while the remaining 66% is eliminated through metabolism.[7] This dual pathway contributes to its stable pharmacokinetic profile and means that dose adjustments are generally not required for patients with renal or hepatic impairment.[1][2][3][4][5]
Q3: What is the mechanism of action of Teneligliptin?
A3: Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[10][11] By inhibiting the DPP-4 enzyme, it prevents the breakdown of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] This leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[11][12][13]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in short-term preclinical studies.
-
Possible Cause: The long half-life of Teneligliptin in rodents may lead to drug accumulation with daily dosing, potentially masking acute effects or leading to exaggerated responses over time.
-
Troubleshooting Steps:
-
Re-evaluate Dosing Frequency: For acute studies in rats, consider a less frequent dosing schedule (e.g., every 48-72 hours) to avoid significant accumulation.
-
Conduct a Pilot Pharmacokinetic Study: If feasible, perform a pilot PK study in your specific animal model to determine the actual half-life and time to reach steady-state concentration.
-
Implement a Washout Period: For crossover study designs, a sufficient washout period is crucial to ensure complete elimination of the drug before the next treatment phase. Given the long half-life in rats, a washout period of at least 10-14 days is recommended.
-
Issue 2: Difficulty establishing a clear dose-response relationship.
-
Possible Cause: The potent and long-lasting DPP-4 inhibition by Teneligliptin can lead to a plateau effect at higher doses, making it difficult to discern a linear dose-response. Maximum inhibition of plasma DPP-4 activity is achieved within 2 hours of administration.[7][11]
-
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of doses, including very low doses, to better define the lower end of the dose-response curve.
-
Measure Target Engagement: Instead of relying solely on glycemic endpoints, measure DPP-4 activity in plasma or tissue samples to directly assess the level of target engagement at different doses.
-
Time-Course Analysis: Evaluate the dose-response at multiple time points after administration to capture the onset and duration of the effect for each dose.
-
Issue 3: High variability in baseline glucose levels in animal models.
-
Possible Cause: Rodents have a high metabolic rate, and factors such as stress from handling, inconsistent fasting periods, and the blood sampling technique itself can significantly impact baseline glucose readings.[14]
-
Troubleshooting Steps:
-
Standardize Acclimatization and Handling: Ensure all animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress.
-
Strict Fasting Protocol: Implement a consistent and appropriate fasting duration before glucose measurements.[14]
-
Refine Blood Sampling Technique: Use a consistent and minimally stressful method for blood collection.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Teneligliptin in Humans
| Parameter | Value | Reference(s) |
| Half-life (t½) | ~24 hours | [1][2][3][4][5][6] |
| Time to Maximum Concentration (Tmax) | 1.0 - 1.8 hours | [2][7] |
| Metabolism | CYP3A4, FMO1, FMO3 | [1][2][3][7] |
| Excretion | ~34% renal (unchanged), ~66% metabolic | [7] |
Table 2: Recommended Dosing in Clinical vs. Preclinical Studies
| Species | Recommended Dose | Dosing Frequency | Key Considerations | Reference(s) |
| Human | 20 mg - 40 mg | Once Daily | Long half-life allows for once-daily administration. | [7][15][16] |
| Rat | 1 - 10 mg/kg | Daily (consider less frequent for acute studies) | Longer half-life necessitates careful consideration of accumulation. | [17] |
| Mouse (diabetic) | 1 - 60 mg/kg | Daily | Dose can vary significantly depending on the diabetic model. | [17] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
-
Animal Model: Use a validated diabetic mouse model (e.g., db/db mice or streptozotocin-induced).
-
Acclimatization: Acclimatize animals to the housing and experimental conditions for at least one week.
-
Grouping: Randomly assign mice to a vehicle control group and one or more Teneligliptin treatment groups.
-
Fasting: Fast the mice for 6 hours prior to the experiment.[17]
-
Drug Administration: Administer Teneligliptin (e.g., 1-60 mg/kg) or vehicle orally via gavage.[17]
-
Glucose Challenge: 60 minutes after drug administration, administer a 2 g/kg glucose solution orally.[17]
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose.
Protocol 2: Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimatization: Acclimatize rats for at least one week.
-
Fasting: Fast rats overnight (12-16 hours) before dosing.[17]
-
Dose Preparation: Prepare a solution or suspension of Teneligliptin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single oral dose of Teneligliptin (e.g., 1 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) post-dose.
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine Teneligliptin concentrations in plasma using a validated LC-MS/MS method.
Visualizations
Caption: Teneligliptin's mechanism of action via DPP-4 inhibition.
Caption: General workflow for in vivo Teneligliptin studies.
Caption: Troubleshooting logic for Teneligliptin experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 5. Teneligliptin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. scirp.org [scirp.org]
- 10. ijpscr.info [ijpscr.info]
- 11. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 13. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Teneligliptin and Sitagliptin in In Vivo Settings
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus (T2DM), Teneligliptin (B1682743) and Sitagliptin (B1680988) are prominent therapeutic options.[1] This guide provides a detailed, data-driven comparison of their in vivo efficacy, supported by experimental data from clinical trials and other studies, to inform researchers, scientists, and drug development professionals.
Efficacy in Glycemic Control
Both Teneligliptin and Sitagliptin have demonstrated significant efficacy in improving glycemic control in patients with T2DM.[2] Clinical studies have shown that both drugs lead to considerable reductions in glycated hemoglobin (HbA1c), fasting blood glucose (FBG), and postprandial blood glucose (PPBG).[2]
A prospective, open-label, randomized study comparing Teneligliptin (20 mg) and Sitagliptin (100 mg) as add-ons to metformin (B114582) and/or sulfonylureas for 12 weeks found that both gliptins provided similar glycemic control.[2] Statistically significant reductions in HbA1c, FBG, and PPBG were observed in both treatment arms.[2] In a post-hoc analysis of this study, a higher percentage of patients in the Teneligliptin arm achieved the target HbA1c of less than 7% compared to the Sitagliptin arm (33.3% vs. 19.4%).[2]
Another randomized, double-blind, non-inferiority trial conducted over 24 weeks in Korean patients inadequately controlled with metformin and glimepiride (B1671586) showed that Teneligliptin (20 mg) was non-inferior to Sitagliptin (100 mg) in reducing HbA1c.[3] Both groups achieved significant reductions in HbA1c from baseline, with a mean change of -1.03% for Teneligliptin and -1.02% for Sitagliptin.[1][3]
A meta-analysis also suggested that Teneligliptin at doses of 20 mg and 40 mg showed better efficacy in reducing HbA1c and FPG compared to Sitagliptin.[4][5]
Interestingly, one study highlighted that Teneligliptin may have a more pronounced effect on post-dinner glucose levels. It was found to significantly improve the area under the curve (AUC) for plasma glucose after supper and also significantly increased the level of active glucagon-like peptide-1 (GLP-1) 30 minutes after a meal load.[6][7]
Quantitative Data Summary
Table 1: Comparative Efficacy on Glycemic Parameters
| Study Type | Drug & Dosage | Duration | Change in HbA1c from Baseline | Change in FBG from Baseline | Change in PPBG from Baseline | Key Findings |
| Prospective, open-label, randomized study[2] | Teneligliptin 20 mg | 12 weeks | -1.19% (p<0.0001) | -28.3 mg/dL (p=0.01) | -41.3 mg/dL (p=0.006) | Teneligliptin provided similar glycemic control to Sitagliptin.[2] |
| Sitagliptin 100 mg | 12 weeks | -0.92% (p<0.0001) | -22.9 mg/dL (p=0.006) | -54.7 mg/dL (p=0.0005) | Reductions in all glycemic parameters were similar between the arms.[2] | |
| Randomized, double-blind, non-inferiority trial[1][3] | Teneligliptin 20 mg | 24 weeks | -1.03% (p<0.0001) | Not Reported | Not Reported | Teneligliptin was non-inferior to Sitagliptin in reducing HbA1c.[1][3] |
| Sitagliptin 100 mg | 24 weeks | -1.02% (p<0.0001) | Not Reported | Not Reported | The difference between the groups was not statistically significant.[1][3] | |
| Observational Study[8] | Teneligliptin 20 mg | 12 weeks | Significant reduction from baseline | Significant reduction from baseline | Significant reduction from baseline | Teneligliptin was as effective as Sitagliptin when added to metformin.[8] |
| Sitagliptin 100 mg | 12 weeks | Significant reduction from baseline | Significant reduction from baseline | Significant reduction from baseline | No significant difference in glycemic parameters between the two groups.[8] | |
| Crossover Study[7][9] | Teneligliptin 20 mg/day | 7 days | Not Reported | Not Reported | Significantly improved AUC for plasma glucose after supper (20:00-24:00) (P=0.048) | Teneligliptin significantly increased active GLP-1 levels 30 minutes after a meal (P=0.030).[7][9] |
| Sitagliptin 50 mg/day | 7 days | Not Reported | Not Reported | No significant difference in maximum glucose level after supper.[7][9] | No significant difference in the primary endpoint.[7][9] |
Mechanism of Action and Signaling Pathway
Both Teneligliptin and Sitagliptin are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1]
Caption: Mechanism of action of DPP-4 inhibitors like Teneligliptin and Sitagliptin.
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of typical experimental protocols for comparing the in vivo efficacy of Teneligliptin and Sitagliptin.
Prospective, Randomized, Active-Controlled Study Protocol
-
Objective: To compare the efficacy and safety of Teneligliptin versus Sitagliptin as add-on therapy in patients with T2DM inadequately controlled with metformin and/or sulfonylureas.[2]
-
Study Design: A prospective, open-label, randomized, active-controlled study.[2]
-
Participants: Patients with T2DM with inadequate glycemic control on stable doses of metformin and/or sulfonylureas.[2]
-
Intervention: Patients were randomized to receive either Teneligliptin 20 mg or Sitagliptin 100 mg orally once daily for 12 weeks as an add-on to their ongoing therapy.[2]
-
Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at week 12.[2]
-
Secondary Endpoints: Secondary endpoints included changes in fasting blood glucose (FBG) and postprandial blood glucose (PPBG) from baseline.[2]
-
Data Analysis: Statistical analysis was performed to compare the changes in glycemic parameters between the two groups.[2]
Randomized, Double-Blind, Non-Inferiority Trial Protocol
-
Objective: To assess the non-inferiority of Teneligliptin compared to Sitagliptin in T2DM patients inadequately controlled with metformin and glimepiride.[3]
-
Study Design: A randomized, double-blind, non-inferiority trial.[3]
-
Participants: Adult patients with T2DM and HbA1c levels between 7.0% and 11.0% on stable doses of metformin and glimepiride.[3]
-
Intervention: Patients were randomized to receive either oral Teneligliptin 20 mg or Sitagliptin 100 mg once daily for 24 weeks.[3]
-
Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at 24 weeks.[1][3]
-
Non-Inferiority Margin: A pre-specified non-inferiority margin for the difference in HbA1c between the two groups was set (e.g., 0.4%).[3]
-
Data Analysis: The primary efficacy analysis was based on the comparison of the 95% confidence interval for the between-group difference in HbA1c change to the non-inferiority margin.[3]
Caption: A typical experimental workflow for a comparative clinical trial of Teneligliptin and Sitagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of Teneligliptin VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 5. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus [jstage.jst.go.jp]
Teneligliptin and Vildagliptin: A Head-to-Head Comparison of DPP-4 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. Their therapeutic effect lies in the prevention of the degradation of incretin (B1656795) hormones, which enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release. Within this class, Teneligliptin and Vildagliptin are prominent members. A critical attribute for any DPP-4 inhibitor is its selectivity for the DPP-4 enzyme over other related proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects. This guide provides a detailed, data-driven comparison of the DPP-4 selectivity of Teneligliptin and Vildagliptin, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Potency and Selectivity
The selectivity of a DPP-4 inhibitor is determined by comparing its inhibitory activity against DPP-4 with its activity against other dipeptidyl peptidases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this, with lower values indicating greater potency. The ratio of IC50 or Ki values for DPP-8 and DPP-9 to that of DPP-4 provides a quantitative measure of selectivity.
| Drug | DPP-4 | DPP-8 | DPP-9 | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Teneligliptin (IC50, nM) | ~1[1] | 189[1] | 150[1] | ~189-fold | ~150-fold |
| Vildagliptin (IC50, nM) | 34[1] | 2,200[1] | 230[1] | ~65-fold | ~7-fold |
| Vildagliptin (Ki, nmol/l) | 3 | 810 | 97 | 270-fold | 32-fold |
Note: IC50 and Ki values are collated from various in vitro studies and may vary based on experimental conditions.
Based on the available data, Teneligliptin demonstrates a higher potency for DPP-4 inhibition with an IC50 value of approximately 1 nM compared to Vildagliptin's IC50 of 34 nM[1]. Furthermore, Teneligliptin exhibits greater selectivity over DPP-8 and DPP-9 than Vildagliptin when comparing their respective IC50 values.
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.
Experimental Protocols
The determination of DPP-4, DPP-8, and DPP-9 inhibition is typically conducted using an in vitro fluorometric assay. The following is a generalized protocol synthesized from established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin and Vildagliptin against recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a chelating agent (e.g., 1 mM EDTA).
-
Test Compounds: Teneligliptin and Vildagliptin dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known DPP-4 inhibitor.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Incubator set to 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the recombinant enzymes (DPP-4, DPP-8, and DPP-9) in the assay buffer to the desired concentration.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of Teneligliptin and Vildagliptin in the assay buffer to cover a range of concentrations.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the following to designated wells in triplicate:
-
Blank wells: Assay buffer only (for background fluorescence).
-
Enzyme control wells (100% activity): Enzyme solution and assay buffer.
-
Inhibitor wells: Enzyme solution and the various concentrations of Teneligliptin or Vildagliptin.
-
Positive control wells: Enzyme solution and the positive control inhibitor.
-
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the uninhibited enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the selectivity by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-4.
-
Experimental Workflow for DPP-4 Selectivity Assay
References
Comparative analysis of the cardiovascular outcomes of Teneligliptin and other gliptins
A detailed guide for researchers and drug development professionals on the cardiovascular safety and efficacy of DPP-4 inhibitors, with a focus on Teneligliptin in comparison to other members of the gliptin class.
The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins. While their efficacy in glycemic control is well-established, their cardiovascular (CV) outcomes have been a subject of extensive research, leading to several large-scale cardiovascular outcome trials (CVOTs). This guide provides a comparative analysis of the cardiovascular outcomes of Teneligliptin and other prominent gliptins, supported by experimental data and detailed protocols.
Comparative Cardiovascular Outcome Data
While direct head-to-head large-scale cardiovascular outcome trials comparing Teneligliptin with other gliptins are not available, a comparative overview can be assembled from individual CVOTs and real-world evidence. The following tables summarize the key findings from major trials for Sitagliptin (B1680988), Saxagliptin, Alogliptin (B1666894), and Linagliptin (B1675411), alongside available data for Teneligliptin.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Gliptin | Trial | Primary MACE Outcome* | Hazard Ratio (95% CI) vs. Placebo/Comparator | Result |
| Teneligliptin | Real-World Study (vs. Sulfonylurea) | All-cause mortality, MI, Stroke | MI: 0.90 (0.68 to 1.20), Stroke: 1.00 (0.86 to 1.17)[1] | Non-inferiority suggested vs. sulfonylurea[1][2] |
| Sitagliptin | TECOS | CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina | 0.98 (0.88 to 1.09)[3] | Non-inferiority demonstrated vs. placebo[3][4] |
| Saxagliptin | SAVOR-TIMI 53 | CV death, nonfatal MI, nonfatal stroke | 1.00 (0.89 to 1.12) | Non-inferiority demonstrated vs. placebo[5] |
| Alogliptin | EXAMINE | CV death, nonfatal MI, nonfatal stroke | 0.96 (one-sided CI bound, 1.16)[6][7] | Non-inferiority demonstrated vs. placebo[6][8] |
| Linagliptin | CARMELINA | CV death, nonfatal MI, nonfatal stroke | 1.02 (0.89 to 1.17) | Non-inferiority demonstrated vs. placebo[9] |
| Linagliptin | CAROLINA (vs. Glimepiride) | CV death, nonfatal MI, nonfatal stroke | 0.98 (0.84 to 1.14) | Non-inferiority demonstrated vs. glimepiride[9] |
*MACE definitions can vary slightly between trials.
Table 2: Hospitalization for Heart Failure (HHF)
| Gliptin | Trial | Hazard Ratio (95% CI) vs. Placebo/Comparator | Key Finding |
| Teneligliptin | Real-World Study (vs. Sulfonylurea) | 0.99 (0.86 to 1.14)[1] | No increased risk observed compared to sulfonylurea[10] |
| Sitagliptin | TECOS | 1.00 (0.83 to 1.20)[11][12] | No increased risk observed |
| Saxagliptin | SAVOR-TIMI 53 | 1.27 (1.07 to 1.51)[13] | Statistically significant increased risk observed[6][13] |
| Alogliptin | EXAMINE | 1.07 (0.79 to 1.46)[11] | Non-significant trend towards increased risk[2] |
| Linagliptin | CARMELINA | 0.90 (0.74 to 1.08) | No increased risk observed[9] |
| Linagliptin | CAROLINA (vs. Glimepiride) | 1.03 (0.89 to 1.20) | No increased risk observed compared to glimepiride[9] |
Experimental Protocols of Key Cardiovascular Outcome Trials
Understanding the methodologies of the key CVOTs is crucial for interpreting their findings.
Teneligliptin: Real-World Study (vs. Sulfonylurea)
-
Study Design: A retrospective cohort study using the Korean National Health Insurance Service database.[1]
-
Participants: 6,682 patients with T2DM newly prescribed Teneligliptin or a sulfonylurea, matched 1:1 by propensity score.[1]
-
Intervention: Teneligliptin versus sulfonylurea.
-
Primary Outcomes: Assessed hazard ratios for all-cause mortality, hospitalization for heart failure (HHF), a composite of all-cause mortality or HHF, myocardial infarction (MI), and stroke.[1]
-
Follow-up: Median follow-up of 641 days.[2]
Sitagliptin: TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[3][14]
-
Participants: 14,671 patients with T2DM and established cardiovascular disease.[4][15]
-
Intervention: Sitagliptin (100 mg daily, or 50 mg for renal impairment) or placebo, added to existing therapy.[4]
-
Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[3][14]
-
Follow-up: Median follow-up of 3 years.[3]
Saxagliptin: SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 16,492 patients with T2DM who had a history of cardiovascular events or multiple risk factors for vascular disease.[16]
-
Intervention: Saxagliptin (5 mg daily, or 2.5 mg for renal impairment) or placebo.[16]
-
Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[17]
-
Follow-up: Median follow-up of 2.1 years.[6]
Alogliptin: EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 5,380 patients with T2DM and a recent acute coronary syndrome (within 15 to 90 days).[18][19]
-
Intervention: Alogliptin (dose adjusted for renal function) or placebo.[7]
-
Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[18]
-
Follow-up: Median follow-up of 18 months.[7]
Linagliptin: CARMELINA and CAROLINA Trials
-
CARMELINA Study Design: A randomized, double-blind, placebo-controlled trial.[20]
-
CARMELINA Participants: 6,979 patients with T2DM at high risk for cardiovascular and/or kidney disease.[21]
-
CAROLINA Study Design: A randomized, double-blind, active-controlled trial.[20]
-
CAROLINA Participants: 6,033 patients with T2DM and established cardiovascular disease or multiple risk factors.[21]
-
Interventions: CARMELINA: Linagliptin vs. placebo.[20] CAROLINA: Linagliptin vs. glimepiride.[20]
-
Primary Composite Outcome (both trials): Time to first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3P-MACE).[21]
Signaling Pathways and Mechanistic Insights
The cardiovascular effects of DPP-4 inhibitors are believed to extend beyond their glucose-lowering actions. They involve multiple signaling pathways that can influence endothelial function, inflammation, and oxidative stress.
Caption: DPP-4 inhibition enhances GLP-1 and SDF-1α, leading to beneficial cardiovascular effects.
The workflow for assessing cardiovascular outcomes in clinical trials follows a rigorous, multi-step process to ensure data integrity and patient safety.
Caption: Standardized workflow for a typical cardiovascular outcome trial (CVOT).
Discussion and Conclusion
The collective evidence from large-scale CVOTs indicates that the DPP-4 inhibitor class generally has a neutral effect on MACE, establishing their cardiovascular safety for patients with T2DM at high cardiovascular risk.[22] However, a critical point of differentiation among gliptins has emerged concerning the risk of hospitalization for heart failure.
The SAVOR-TIMI 53 trial raised a significant safety concern with a 27% increased risk of HHF with saxagliptin.[6][12][13] A similar, though non-significant, trend was observed with alogliptin in the EXAMINE trial.[2] In contrast, the TECOS trial for sitagliptin and the CARMELINA and CAROLINA trials for linagliptin did not show an increased risk of HHF.
For Teneligliptin, the absence of a dedicated large-scale CVOT makes direct comparisons challenging. However, real-world data from a large retrospective study in Korea did not find an increased risk of MACE or HHF compared to sulfonylureas.[1][2][10] While reassuring, this evidence is not as robust as that from a randomized controlled trial. Smaller studies have suggested that Teneligliptin may improve endothelial function.[23][24]
References
- 1. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial Evaluating Cardiovascular Outcomes With Sitagliptin - American College of Cardiology [acc.org]
- 4. bjd-abcd.com [bjd-abcd.com]
- 5. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 6. cnodes.ca [cnodes.ca]
- 7. Takeda EXAMINE Cardiovascular Safety Outcomes Trial of Alogliptin Met Primary Endpoint of Non-Inferiority Compared to Placebo in Addition to Standard of Care Showing No Increase in Cardiovascular Risk in Type 2 Diabetes Patients at High-Risk for Cardiovascular Events [prnewswire.com]
- 8. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 9. bjd-abcd.com [bjd-abcd.com]
- 10. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea [e-enm.org]
- 11. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 15. Sitagliptin does not reduce the risk of cardiovascular death or hospitalization for heart failure following myocardial infarction in patients with diabetes: observations from TECOS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rxfiles.ca [rxfiles.ca]
- 17. researchgate.net [researchgate.net]
- 18. takeda.com [takeda.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Hypoglycemia and Cardiovascular Outcomes in the CARMELINA and CAROLINA Trials of Linagliptin: A Secondary Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Teneligliptin versus other DPP-4 inhibitors: a meta-analysis of preclinical studies
A Comparative Preclinical Analysis of Teneligliptin (B1682743) and Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, against other prominent members of its class. Dipeptidyl peptidase-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents integral to the management of type 2 diabetes mellitus (T2DM). Their therapeutic action involves preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1]
Teneligliptin is distinguished within this class by its unique chemical structure, featuring five consecutive rings that anchor it to the S2 extensive subsite of the DPP-4 enzyme. This interaction is suggested to contribute to its potent and sustained inhibitory effects.[2] This document summarizes key preclinical performance indicators from in vitro and in vivo studies, details the experimental methodologies employed for these evaluations, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive assessment for research and development purposes.
Data Presentation: Quantitative Preclinical Comparison
The following tables summarize the comparative efficacy of teneligliptin against other widely used DPP-4 inhibitors based on in vitro enzyme inhibition and in vivo animal studies.
Table 1: In Vitro DPP-4 Inhibition Potency
This table compares the half-maximal inhibitory concentration (IC50), a measure of drug potency, against human DPP-4. A lower IC50 value indicates greater potency.
| DPP-4 Inhibitor | IC50 (nmol/L) - Recombinant Human DPP-4 | IC50 (nmol/L) - Human Plasma DPP-4 | Reference |
| Teneligliptin | 0.889 | 1.75 | [3] |
| Sitagliptin (B1680988) | 6.74 | 4.88 | [3] |
| Vildagliptin | 10.5 | 7.67 | [3] |
Table 2: In Vitro Selectivity Profile
Selectivity is a critical parameter, as off-target inhibition of related enzymes like DPP-8 and DPP-9 has been linked to potential adverse effects in preclinical models.[1]
| DPP-4 Inhibitor | Selectivity for DPP-4 over DPP-8 / DPP-9 | Reference |
| Teneligliptin | ~700- to 1500-fold | [3] |
Table 3: In Vivo Efficacy in Animal Models
This table presents the median effective dose (ED50) required to inhibit plasma DPP-4 activity in rats, demonstrating in vivo potency.
| DPP-4 Inhibitor | Median Effective Dose (ED50) for Plasma DPP-4 Inhibition in Rats (mg/kg) | Duration of >50% DPP-4 Inhibition at a High Dose | Reference |
| Teneligliptin | 0.41 | Persisted at 24 hours (10 mg/kg dose) | [3] |
| Sitagliptin | 27.3 | Did not persist at 24 hours (100 mg/kg dose) | [3] |
| Vildagliptin | 12.8 | Did not persist at 24 hours (100 mg/kg dose) | [3] |
In studies with Zucker fatty rats, a single 1 mg/kg dose of teneligliptin effectively reduced postprandial glucose, free fatty acid, and triglyceride excursions after a carbohydrate and fat load.[3] Furthermore, in diabetic db/db mice, oral administration of teneligliptin (60 mg/kg/day) for 10 weeks led to significant improvements in metabolic parameters and cognitive function, which was associated with the repression of neuroinflammation and oxidative stress in the hippocampus.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme.[6]
-
Assay Buffer: Tris-HCl buffer (e.g., 20-50 mM, pH 8.0) containing NaCl and EDTA.[6][7]
-
Test compounds (e.g., Teneligliptin) and positive control (e.g., Sitagliptin) dissolved in a suitable solvent like DMSO.[7][8]
-
96-well microplate (black, for fluorescence).
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm).[7]
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or solvent for control wells), and diluted DPP-4 enzyme.[6][7][8]
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.[6][8]
-
Incubate the plate for a further period (e.g., 30 minutes) at 37°C.[7][8]
-
Measure the fluorescence intensity. The enzyme cleaves the substrate, releasing the fluorescent AMC molecule.
-
The percentage of inhibition is calculated by comparing the fluorescence in wells with the test compound to control wells (with and without the enzyme).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a Diabetic Animal Model (db/db Mice)
This protocol outlines a typical study to assess the anti-hyperglycemic effects of a DPP-4 inhibitor in a genetic model of type 2 diabetes.
-
Objective: To evaluate the effect of teneligliptin on glycemic control and related metabolic parameters in diabetic mice.
-
Animal Model: Male db/db mice (a model of obesity and type 2 diabetes) and their non-diabetic db/m littermates as controls.[4][5]
-
Materials:
-
Test compound: Teneligliptin.
-
Vehicle control (e.g., saline or appropriate solvent).
-
Equipment for oral gavage.
-
Blood glucose monitoring system.
-
Kits for measuring plasma insulin, active GLP-1, and other relevant biomarkers.
-
-
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide db/db mice into two groups: a vehicle control group and a teneligliptin treatment group. A group of db/m mice serves as a non-diabetic control.
-
Administer teneligliptin (e.g., 60 mg/kg/day) or vehicle orally via gavage once daily for a specified duration (e.g., 10 weeks).[4]
-
Monitor body weight and food intake regularly.
-
Measure key endpoints at baseline and at the end of the study:
-
Fasting Blood Glucose: Measured from tail vein blood after a period of fasting.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus orally and measure blood glucose at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.
-
Plasma Biomarkers: At the end of the study, collect plasma to measure levels of insulin, active GLP-1, triglycerides, and total cholesterol.
-
-
After the treatment period, tissues (e.g., pancreas, liver, brain) may be harvested for histological or molecular analysis.[4][5]
-
Analyze data statistically to compare the effects of the treatment group with the vehicle control group.
-
Visualization of Pathways and Workflows
Mechanism of Action: The GLP-1 Signaling Pathway
DPP-4 inhibitors increase the bioavailability of GLP-1. The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[9][10]
Preclinical Evaluation Workflow for DPP-4 Inhibitors
The discovery and preclinical development of a novel DPP-4 inhibitor follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo evaluation.
Conclusion
Preclinical data indicates that teneligliptin is a highly potent and selective DPP-4 inhibitor. In vitro studies demonstrate its superior potency in inhibiting human DPP-4 compared to sitagliptin and vildagliptin.[3] This high potency is mirrored in vivo, where teneligliptin shows a significantly lower effective dose for DPP-4 inhibition in rats and a more sustained duration of action compared to other gliptins.[3] Its high selectivity for DPP-4 over related proteases like DPP-8 and DPP-9 suggests a favorable safety profile in preclinical models.[1][3] Efficacy in various diabetic animal models further corroborates its potential as a robust anti-hyperglycemic agent.[3][4] These preclinical findings, particularly its potent and long-lasting inhibition, provide a strong rationale for the clinical development and use of teneligliptin in the management of type 2 diabetes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aging-us.com [aging-us.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Pleiotropic Effects of Teneligliptin and Other Antidiabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pleiotropic effects of Teneligliptin (B1682743), a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other classes of antidiabetic drugs, including other DPP-4 inhibitors, glucagon-like peptide-1 receptor agonists (GLP-1 RAs), sodium-glucose cotransporter-2 (SGLT2) inhibitors, and sulfonylureas. The focus is on the anti-inflammatory, antioxidant, endothelial function, and lipid-modifying effects of these medications, supported by experimental data.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key contributor to the pathogenesis of type 2 diabetes and its cardiovascular complications. This section compares the effects of Teneligliptin and other antidiabetic drugs on key inflammatory markers.
Quantitative Data Summary: Inflammatory Markers
| Drug Class | Drug | Study Population | Duration | Change in hs-CRP | Change in TNF-α | Citation(s) |
| DPP-4 Inhibitor | Teneligliptin | T2DM patients on metformin | 12 weeks | Significant reduction (Mean difference vs. Glimepiride: -0.625 mg/L) | Significant reduction | [1][2] |
| Sitagliptin | T2DM patients with CKD | 24 weeks | No significant change | Not Reported | [3][4] | |
| Sulfonylurea | Glimepiride | T2DM patients on metformin | 12 weeks | Significant reduction, but less than Teneligliptin | Reduction observed | [1][2] |
| SGLT2 Inhibitor | Dapagliflozin (B1669812) | NAFLD patients without T2DM | Not Specified | Significant difference in baseline hs-CRP between groups | Not Reported | [5] |
| Empagliflozin | T2DM patients | Not Specified | Not Reported | Not Reported | ||
| GLP-1 RA | Liraglutide | T2DM patients | Not Specified | Not Reported | Not Reported | |
| Semaglutide | T2DM patients | Not Specified | Not Reported | Not Reported |
Note: Blank cells indicate that no direct comparative data was found in the conducted search.
Effects on Oxidative Stress
Oxidative stress plays a crucial role in the development of diabetic complications. The following data summarizes the comparative effects of different antidiabetic agents on markers of oxidative stress.
Quantitative Data Summary: Oxidative Stress Markers
| Drug Class | Drug | Study Population | Duration | Change in d-ROMs (U.CARR) | Change in 8-OHdG (ng/mg Cre) | Citation(s) |
| DPP-4 Inhibitor | Teneligliptin | T2DM patients with CKD | 24 weeks | Significant reduction (from 399.8 to 355.5) | No significant change | [3][4][6] |
| Sitagliptin | T2DM patients with CKD | 24 weeks | No significant change | Significant increase | [3][4][6] | |
| SGLT2 Inhibitor | General | T2DM patients | Not Specified | General reduction in oxidative stress markers reported | General reduction in oxidative stress markers reported | [7][8] |
| GLP-1 RA | General | T2DM patients | Not Specified | General reduction in oxidative stress markers reported | General reduction in oxidative stress markers reported |
Note: Blank cells indicate that no direct comparative data was found in the conducted search.
Improvement of Endothelial Function
Endothelial dysfunction is an early marker for atherosclerosis and cardiovascular disease. This section evaluates the impact of Teneligliptin and other antidiabetic drugs on endothelial function.
Quantitative Data Summary: Endothelial Function
| Drug Class | Drug | Study Population | Duration | Change in RHI | Change in FMD (%) | Citation(s) |
| DPP-4 Inhibitor | Teneligliptin | T2DM patients with CKD | 24 weeks | Significant improvement (from 1.49 to 1.55) | Significant improvement (Δ3.8%) | [3][4][6][9][10] |
| Sitagliptin | T2DM patients with CKD | 24 weeks | No significant change | No significant improvement (Δ-0.3%) | [3][4][6][9] | |
| Vildagliptin | T2DM patients with hypertension | Not Specified | No significant change | Not Reported | [11] | |
| SGLT2 Inhibitor | General | T2DM patients | Not Specified | General improvement reported | General improvement reported | [12] |
| GLP-1 RA | General | T2DM patients | Not Specified | General improvement reported | General improvement reported | [12] |
Note: Blank cells indicate that no direct comparative data was found in the conducted search.
Effects on Lipid Profile
Dyslipidemia is a common comorbidity in type 2 diabetes, significantly increasing cardiovascular risk. The following table compares the effects of various antidiabetic agents on lipid parameters.
Quantitative Data Summary: Lipid Profile
| Drug Class | Drug | Study Population | Duration | Change in Total Cholesterol (mg/dL) | Change in LDL-C (mg/dL) | Change in HDL-C (mg/dL) | Change in Triglycerides (mg/dL) | Citation(s) |
| DPP-4 Inhibitor | Teneligliptin | T2DM patients | 6 months | Improvement tendency, no significant change | Improvement tendency, no significant change | Significant reduction | No significant change | [13][14] |
| Vildagliptin | T2DM patients | 6 months | Significant reduction | Not Reported | Not Reported | Significant reduction | [15] | |
| Linagliptin | T2DM patients | 6 months | Significant reduction | Not Reported | Not Reported | Not Reported | [15] | |
| Sitagliptin | T2DM patients | Not Specified | General reduction reported in meta-analysis | General reduction reported in meta-analysis | No significant effect | General reduction reported in meta-analysis | [1][16][17] | |
| SGLT2 Inhibitor | Dapagliflozin | T2DM patients | 24 weeks | Not Reported | Increase | Significant increase (5.1 mg/dL) | Not Reported | [18] |
| GLP-1 RA | General | T2DM patients | Not Specified | General reduction reported | General reduction reported | No significant effect | General reduction reported | [19][20][21][22] |
Note: Blank cells indicate that no direct comparative data was found in the conducted search. A meta-analysis suggests DPP-4 inhibitors, in general, have a beneficial effect on total cholesterol.[1][16][17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
-
Principle: A quantitative sandwich enzyme immunoassay technique is used.
-
Procedure:
-
Coating: A microplate is pre-coated with an antibody specific for CRP.
-
Binding: Standards and patient samples are pipetted into the wells. Any CRP present in the sample binds to the immobilized antibody.
-
Washing: Unbound substances are washed away.
-
Conjugate Addition: A Horseradish Peroxidase (HRP)-conjugated antibody specific for CRP is added to the wells.
-
Second Washing: Unbound HRP-conjugated antibody is washed away.
-
Substrate Reaction: A substrate solution is added, and color develops in proportion to the amount of CRP bound.
-
Stopping Reaction: The color development is stopped.
-
Measurement: The intensity of the color is measured using a microplate reader.
-
Measurement of Tumor Necrosis Factor-alpha (TNF-α)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Procedure:
-
Sample Preparation: Serum or plasma is collected and stored at -80°C until analysis.
-
Assay: A commercial ELISA kit is used according to the manufacturer's instructions. This typically involves the binding of TNF-α in the sample to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable color change.
-
Quantification: The concentration of TNF-α is determined by comparing the optical density of the sample to a standard curve.
-
Measurement of Derivatives of Reactive Oxygen Metabolites (d-ROMs)
-
Principle: This test measures the concentration of hydroperoxides (ROOH) in a biological sample.
-
Procedure:
-
A small amount of serum is mixed with an acidic buffer to release iron from transferrin.
-
The released iron catalyzes the decomposition of hydroperoxides into alkoxyl and peroxyl radicals (Fenton's reaction).
-
These radicals oxidize a chromogen (N,N-diethyl-p-phenylenediamine), leading to a color change.
-
The intensity of the color, which is proportional to the concentration of hydroperoxides, is measured photometrically.
-
Results are expressed in Carratelli units (CARR U), where 1 CARR U corresponds to 0.08 mg/100 mL of H2O2.[23]
-
Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantitative analysis of 8-OHdG, a marker of oxidative DNA damage.
-
Procedure:
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is used. An internal standard (e.g., ¹⁵N₅-8-OHdG) is added.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to purify and concentrate the 8-OHdG.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The 8-OHdG is separated by liquid chromatography and then detected and quantified by tandem mass spectrometry.
-
Assessment of Endothelial Function
-
Flow-Mediated Dilation (FMD):
-
The diameter of the brachial artery is measured at rest using high-resolution ultrasound.
-
A blood pressure cuff on the forearm is inflated to suprasystolic pressure for 5 minutes to induce ischemia.
-
The cuff is then deflated, causing a transient increase in blood flow (reactive hyperemia).
-
The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation.
-
FMD is calculated as the percentage change in the artery's diameter from baseline to its maximum diameter during reactive hyperemia.
-
-
Reactive Hyperemia Index (RHI):
-
A probe is placed on the fingertip to measure the pulsatile arterial volume changes.
-
A blood pressure cuff on the upper arm is inflated to occlude the brachial artery for 5 minutes.
-
The cuff is then deflated, and the post-deflation pulsatile volume is recorded.
-
The RHI is calculated as the ratio of the post-deflation pulse wave amplitude to the baseline amplitude, normalized to the contralateral arm.
-
Signaling Pathways
The pleiotropic effects of these antidiabetic drugs are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: DPP-4 Inhibitor Signaling Pathway for Pleiotropic Effects.
Caption: GLP-1 RA Signaling Pathway for Cardiovascular Benefits.
Caption: SGLT2 Inhibitor Signaling Pathway for Cardiorenal Protection.
Caption: A typical experimental workflow for clinical trials assessing pleiotropic effects.
References
- 1. DPP-4 inhibitors and lipids: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-weekly glucagon-like peptide-1 receptor agonists vs dipeptidyl peptidase-4 inhibitors: cardiovascular effects in people with diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dapagliflozin and teneligliptin in nonalcoholic fatty liver disease patients without type 2 diabetes mellitus: a prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT2 Inhibitors, GLP-1 Agonists, and DPP-4 Inhibitors in Diabetes and Microvascular Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Randomized Study Comparing Vildagliptin vs Glibenclamide on Glucose Variability and Endothelial Function in Patients with Type 2 Diabetes Mellitus and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Newer Antidiabetic Drugs on Endothelial Function and Arterial Stiffness: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Teneligliptin on Lipid Profile: A Prospective Study for Comparison of Biomarkers Before and After a Meal | Tomonaga | Journal of Endocrinology and Metabolism [jofem.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencescholar.us [sciencescholar.us]
- 16. researchgate.net [researchgate.net]
- 17. Dipeptidyl Peptidase-4 Inhibitors Improved Lipid Levels in Patients With Type 2 Diabetes: A Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Cardiovascular and renal outcomes of GLP-1 receptor agonists vs. DPP-4 inhibitors and basal insulin in type 2 diabetes mellitus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijbcp.com [ijbcp.com]
Benchmarking Teneligliptin's Safety Profile Against Next-Generation DPP-4 Inhibitors: A Comparative Guide
An objective analysis of the safety profiles of Teneligliptin (B1682743) and next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including Saxagliptin (B632), Linagliptin (B1675411), and Alogliptin (B1666894), reveals a comparable overall safety profile, with nuances in cardiovascular outcomes, and risks of joint pain, pancreatitis, and hypoglycemia. While large-scale cardiovascular outcome trials (CVOTs) have established the cardiovascular safety of next-generation DPP-4 inhibitors, the evidence for Teneligliptin is primarily derived from smaller studies, meta-analyses, and real-world post-marketing surveillance.
This guide provides a comprehensive comparison of the safety profiles of these agents, supported by available clinical trial data and experimental protocols, to inform researchers, scientists, and drug development professionals.
Comparative Safety Analysis
The following tables summarize the available quantitative data on key safety parameters for Teneligliptin and the next-generation DPP-4 inhibitors.
| Drug | Incidence of Adjudicated Acute Pancreatitis |
| Teneligliptin | Data from dedicated large-scale cardiovascular outcome trials are not available. Post-marketing surveillance and smaller studies suggest a low risk. |
| Saxagliptin | 0.2% (17 patients) in the saxagliptin group vs. 0.1% (9 patients) in the placebo group (SAVOR-TIMI 53 trial)[1][2][3]. |
| Linagliptin | The CARMELINA trial did not specifically report the incidence of pancreatitis as a primary or secondary outcome in its main publication. However, meta-analyses of DPP-4 inhibitor trials suggest a slightly increased risk[4][5][6]. |
| Alogliptin | 0.44% in the alogliptin group vs. 0.30% in the placebo group (non-adjudicated events in the EXAMINE trial)[4]. A combined analysis of three large trials showed a significantly increased risk for the gliptin class overall[4][5][7]. |
| Drug | Reports of Severe Joint Pain |
| Teneligliptin | While not extensively documented in large trials, case reports of polyarthritis associated with teneligliptin exist. |
| Saxagliptin | The FDA has issued warnings regarding severe and disabling joint pain for the DPP-4 inhibitor class, including saxagliptin[8]. |
| Linagliptin | The FDA has issued warnings regarding severe and disabling joint pain for the DPP-4 inhibitor class, including linagliptin. |
| Alogliptin | The FDA has issued warnings regarding severe and disabling joint pain for the DPP-4 inhibitor class, including alogliptin. |
| Drug | Incidence of Hypoglycemia (when used as monotherapy or add-on to metformin) |
| Teneligliptin | The risk of hypoglycemia is low and not significantly different from placebo in monotherapy or as an add-on to metformin[9][10][11]. |
| Saxagliptin | The incidence of hypoglycemia is low. In one trial, as an add-on to metformin (B114582) and a sulfonylurea, reported hypoglycemia was 10.1% vs. 6.3% for placebo[12]. When added to insulin, the incidence was 18.4% vs. 19.9% for placebo[13]. |
| Linagliptin | The risk of hypoglycemia is low and comparable to placebo (8.3% vs. 9.5% in a pooled analysis)[14]. Fewer patients experienced hypoglycemia with linagliptin compared to the sulfonylurea glimepiride (B1671586) (7.5% vs. 36.1%)[15]. |
| Alogliptin | The incidence of hypoglycemia is low and similar to placebo in monotherapy (1.5% vs. 1.6%)[16]. |
| Drug | Major Adverse Cardiovascular Events (MACE) | Hospitalization for Heart Failure (HHF) |
| Teneligliptin | No dedicated large-scale CVOTs have been published. Meta-analyses and real-world studies suggest no increased risk of cardiovascular events compared to sulfonylureas and support its cardiovascular safety[17][18][19]. | Real-world data suggests no increased risk of HHF compared to sulfonylureas[19]. |
| Saxagliptin | Non-inferior to placebo for the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke (SAVOR-TIMI 53). | Increased risk of hospitalization for heart failure (3.5% vs. 2.8%; HR 1.27; 95% CI 1.07-1.51)[20]. |
| Linagliptin | Non-inferior to placebo for the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (CARMELINA). | No increased risk of hospitalization for heart failure. |
| Alogliptin | Non-inferior to placebo for the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (EXAMINE). | A non-significant increase in hospitalization for heart failure was observed. |
Experimental Protocols
The safety and efficacy of next-generation DPP-4 inhibitors have been rigorously evaluated in large, multicenter, randomized, double-blind, placebo-controlled cardiovascular outcome trials (CVOTs). The general methodology for these trials is outlined below.
General Design of Cardiovascular Outcome Trials (e.g., SAVOR-TIMI 53, EXAMINE, CARMELINA)
-
Objective: To assess the cardiovascular safety of the DPP-4 inhibitor compared to placebo in patients with type 2 diabetes and a high risk of cardiovascular events.
-
Study Population: Patients with type 2 diabetes and a history of established cardiovascular disease or multiple cardiovascular risk factors.
-
Intervention: Patients are randomized to receive either the DPP-4 inhibitor or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Key Safety Endpoints: Adjudicated events of pancreatitis, hypoglycemia, and other serious adverse events. Hospitalization for heart failure is also a key adjudicated endpoint.
-
Duration: The trials are typically event-driven, continuing until a prespecified number of primary endpoint events have occurred.
For Teneligliptin, while a dedicated large-scale CVOT is not available, its cardiovascular safety has been assessed through meta-analyses of smaller randomized controlled trials and large-scale post-marketing surveillance studies[21][22][23][24]. These studies, while not providing the same level of evidence as a dedicated CVOT, have generally supported the cardiovascular safety of teneligliptin[17][18][19].
Visualizing Key Pathways and Workflows
DPP-4 Inhibition and Glucose Homeostasis
Caption: Mechanism of action of DPP-4 inhibitors in glucose regulation.
Experimental Workflow for a Cardiovascular Outcome Trial
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Incidence of pancreatitis and pancreatic cancer in a randomized controlled multicenter trial (SAVOR-TIMI 53) of the dipeptidyl peptidase-4 inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Combined Analysis of Three Large Interventional Trials With Gliptins Indicates Increased Incidence of Acute Pancreatitis in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Pancreatitis Induced by Linagliptin: A Rare but Dangerous Side Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of saxagliptin in patients with type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 10. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bristol Myers Squibb - Investigational Study Reported ONGLYZA™ (saxagliptin) Added to Insulin Significantly Improved Blood Sugar Levels in Adults with Type 2 Diabetes Compared to Placebo Added to Insulin [news.bms.com]
- 14. Efficacy and Safety of Linagliptin in 2681 Asian Patients Stratified by Age, Obesity, and Renal Function: A Pooled Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Results of new exploratory analyses assessing the incidence of hypoglycemia with linagliptin in adults with type 2 diabetes announced [prnewswire.com]
- 16. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbcp.com [ijbcp.com]
- 18. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea [e-enm.org]
- 19. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-Term Safety and Efficacy of Teneligliptin in Elderly Patients with Type 2 Diabetes: Subgroup Analysis of a 3-Year Post-Marketing Surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Teneligliptin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Teneligliptin (B1682743), a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The data presented is collated from a multitude of independent clinical trials, systematic reviews, and meta-analyses, offering a comprehensive overview of its efficacy and safety profile in relation to other therapeutic alternatives. This document is intended to serve as a resource for independent verification of Teneligliptin's performance through supporting experimental data.
Efficacy of Teneligliptin: Glycemic Control
Teneligliptin has been extensively studied in various clinical settings, both as a monotherapy and in combination with other antidiabetic agents.[1] Independent verification of its efficacy in glycemic control has been established through numerous phase III clinical trials, real-world observational studies, and meta-analyses conducted across diverse patient populations in Japan, Korea, India, China, and Europe.[1][2][3][4]
A key mechanism of action for Teneligliptin is its potent and sustained inhibition of the DPP-4 enzyme. This leads to increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) secretion in a glucose-dependent manner.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy of Teneligliptin with placebo and other DPP-4 inhibitors.
Table 1: Teneligliptin Monotherapy vs. Placebo - Change in Glycemic Parameters
| Study / Analysis | Treatment Duration | Change in HbA1c (%) (Teneligliptin vs. Placebo) | Change in FPG (mg/dL) (Teneligliptin vs. Placebo) | Change in 2h PPG (mg/dL) (Teneligliptin vs. Placebo) | Citation(s) |
| Ji L, et al. (2021) | 24 Weeks | -0.80 | -20.5 | Not Reported | [2][5] |
| Kim MK, et al. (2015) | 16 Weeks | -0.78 | -22.42 | Not Reported | [4][6] |
| Li X, et al. (2018) Meta-Analysis | Various | -0.82 | -18.32 | -46.94 | [7] |
Table 2: Teneligliptin vs. Other DPP-4 Inhibitors - Head-to-Head Comparison (Change in HbA1c)
| Study | Comparison | Treatment Duration | Mean Change in HbA1c from Baseline (Teneligliptin) | Mean Change in HbA1c from Baseline (Comparator) | Key Findings | Citation(s) |
| Unnikrishnan AG, et al. (2019) | Teneligliptin 20mg vs. Sitagliptin 100mg | 12 Weeks | -1.19% | -0.92% | Teneligliptin was non-inferior to Sitagliptin. | [8] |
| Kim Y, et al. (2019) | Teneligliptin 20mg vs. Sitagliptin 100mg | 24 Weeks | -1.03% | -1.02% | Teneligliptin was non-inferior to Sitagliptin. | [9] |
| Ghosal S, et al. (2019) | Teneligliptin 20mg vs. Vildagliptin 50mg BID | 24 Weeks | Comparable reduction | Comparable reduction | Teneligliptin showed comparable glycemic reduction to Vildagliptin. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. Below are summaries of typical experimental protocols employed in Teneligliptin clinical trials and in-vitro studies.
Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study
A common design to evaluate the efficacy and safety of Teneligliptin involves the following key elements:
-
Participants : Patients with T2DM who are drug-naïve or on a stable dose of metformin (B114582) with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%).[2][6]
-
Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][4]
-
Intervention : Patients are randomly assigned to receive either Teneligliptin (e.g., 20 mg once daily) or a placebo, in addition to their background therapy.[2][6]
-
Primary Endpoint : The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 12, 16, or 24 weeks).[2][4][6]
-
Secondary Endpoints : These often include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and assessment of beta-cell function (e.g., HOMA-β).[6][7]
-
Safety Assessments : Monitoring of adverse events, including hypoglycemia, through regular clinical and laboratory evaluations.[2][7]
In-Vitro DPP-4 Inhibition Assay Protocol
This assay is fundamental in determining the potency of Teneligliptin in inhibiting the DPP-4 enzyme.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin against the human DPP-4 enzyme.
-
Method : A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent compound. The rate of fluorescence increase is proportional to the enzyme activity.
-
Procedure :
-
Recombinant human DPP-4 enzyme is incubated with varying concentrations of Teneligliptin.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence is measured over time using a microplate reader.
-
The percentage of inhibition at each Teneligliptin concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Safety and Tolerability
Across numerous studies, Teneligliptin has demonstrated a favorable safety and tolerability profile. The incidence of adverse events is generally similar to that of placebo.[2][7] The risk of hypoglycemia with Teneligliptin monotherapy is low and not significantly different from placebo.[7] When used in combination with sulfonylureas, the incidence of hypoglycemia may be higher.[10]
Table 3: Incidence of Key Adverse Events
| Study / Analysis | Adverse Events (Teneligliptin vs. Placebo/Comparator) | Hypoglycemia (Teneligliptin vs. Placebo/Comparator) | Citation(s) |
| Ji L, et al. (2021) | Similar incidence rates | Similar incidence rates | [2][5] |
| Kim MK, et al. (2015) | Similar between groups | Not significantly different | [4][6] |
| Li X, et al. (2018) Meta-Analysis | RR: 0.96 (not significant) | RR: 1.16 (not significant) | [7] |
Conclusion
The body of published research, encompassing randomized controlled trials, head-to-head comparisons, and meta-analyses from independent research groups worldwide, consistently verifies the efficacy and safety of Teneligliptin in the management of type 2 diabetes. It demonstrates a significant reduction in HbA1c, FPG, and PPG, with a safety profile comparable to placebo and other DPP-4 inhibitors. The detailed experimental protocols provided in these studies allow for the independent assessment and replication of their findings, reinforcing the validity of Teneligliptin as a therapeutic option.
References
- 1. Teneligliptin real-world efficacy assessment of type 2 diabetes mellitus patients in India (TREAT-INDIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of teneligliptin, a dipeptidyl peptidase-4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16-week, randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of teneligliptin, a novel dipeptidyl peptidase‐4 inhibitor, in Korean patients with type 2 diabetes mellitus: a 24‐week multicentre, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijclinicaltrials.com [ijclinicaltrials.com]
- 10. Safety and efficacy of teneligliptin in Japanese patients with type 2 diabetes mellitus: a pooled analysis of two Phase III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Teneligliptin on Gut Microbiota: A Comparative Analysis
A comprehensive examination of the effects of Teneligliptin and other antidiabetic agents on the gut microbiome, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Its composition and metabolic activity are increasingly recognized as significant factors in the pathogenesis and management of type 2 diabetes (T2D). Antidiabetic drugs, through their direct and indirect effects, can modulate this microbial community, influencing therapeutic outcomes. This guide offers a comparative analysis of the impact of Teneligliptin and other key antidiabetic medications on the gut microbiota, supported by available experimental data.
While extensive research has illuminated the effects of several dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin (B1680988) and vildagliptin (B1682220), on the gut microbiome, specific data for Teneligliptin remains limited in the current scientific literature. This guide, therefore, synthesizes the existing knowledge on comparable drugs to provide a predictive and contextual framework for understanding the potential interactions of Teneligliptin with the gut microbiota.
Comparative Impact of Antidiabetic Drugs on Gut Microbiota
The following tables summarize the observed effects of various antidiabetic drugs on the composition and metabolic output of the gut microbiota. It is important to note the absence of direct clinical trial data for Teneligliptin in this context.
Table 1: Comparative Effects of DPP-4 Inhibitors on Gut Microbiota
| Feature | Sitagliptin | Vildagliptin | Linagliptin | Teneligliptin |
| Firmicutes/Bacteroidetes Ratio | Decreased[1][2] | Decreased[1] | No significant change reported in a human study[3] | Data Not Available |
| Key Bacterial Genera Changes | ↑ Roseburia[2] ↓ Blautia[2] | ↑ Lactobacillus[4][5] ↓ Oscillibacter[4][5][6] | No significant changes in major genera reported in a human study[3] | Data Not Available |
| Short-Chain Fatty Acids (SCFAs) | Altered SCFA-producing bacteria populations[1] | ↑ Propionate[4][5][6] | Data Not Available | Data Not Available |
| References | [1][2] | [1][4][5][6] | [3] | - |
Table 2: Comparative Effects of Other Antidiabetic Drug Classes on Gut Microbiota
| Feature | Metformin | GLP-1 Receptor Agonists (e.g., Liraglutide) |
| Firmicutes/Bacteroidetes Ratio | Decreased[1] | No consistent change reported |
| Key Bacterial Genera Changes | ↑ Akkermansia muciniphila[1][7][8] ↑ Bacteroides[9] | ↑ Akkermansia muciniphila[7] |
| Short-Chain Fatty Acids (SCFAs) | ↑ Butyrate and Propionate producers[10] | Data Not Available |
| References | [1][7][8][9][10] | [7] |
Signaling Pathways and Experimental Workflows
The modulation of the gut microbiota by antidiabetic drugs can influence various host signaling pathways, primarily impacting inflammation and metabolic regulation.
The investigation of drug-induced changes in the gut microbiota typically follows a standardized workflow, from sample collection to data analysis.
Detailed Experimental Protocols
16S rRNA Gene Sequencing for Gut Microbiota Profiling
Objective: To determine the bacterial composition of fecal samples.
Methodology:
-
Fecal Sample Collection and Storage: Fecal samples are collected from subjects and immediately stored at -80°C to preserve the microbial DNA.
-
DNA Extraction: Total genomic DNA is extracted from a standardized amount of fecal matter (e.g., 200 mg) using a commercially available DNA isolation kit that includes a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers. The PCR reaction typically includes a high-fidelity DNA polymerase to minimize amplification errors.
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared by ligating adapters. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed by comparing the OTU representative sequences against a reference database (e.g., Greengenes or SILVA).
-
Statistical Analysis: Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon and Simpson indices. Beta diversity (between-sample diversity) is assessed using metrics such as Bray-Curtis or UniFrac distances and visualized using Principal Coordinate Analysis (PCoA).
Short-Chain Fatty Acid (SCFA) Analysis
Objective: To quantify the concentrations of major SCFAs (acetate, propionate, and butyrate) in fecal samples.
Methodology:
-
Sample Preparation: A known amount of fecal sample is homogenized in a suitable buffer. An internal standard (e.g., 2-ethylbutyric acid) is added to each sample for accurate quantification.
-
Extraction: The SCFAs are extracted from the fecal homogenate. This can be achieved through liquid-liquid extraction with a solvent like diethyl ether after acidification of the sample.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the extracted SCFAs can be derivatized. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized or underivatized SCFAs are analyzed using a GC-MS system. The gas chromatograph separates the different SCFAs based on their boiling points and interaction with the column, and the mass spectrometer detects and quantifies them.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.
Conclusion
The existing body of research strongly indicates that antidiabetic medications, particularly DPP-4 inhibitors and metformin, exert a significant influence on the gut microbiota. These changes are associated with alterations in microbial diversity, the abundance of specific bacterial taxa, and the production of key metabolites like SCFAs, which in turn can impact host inflammatory and metabolic pathways.
While direct evidence for Teneligliptin's effect on the gut microbiome is currently lacking, the data from other DPP-4 inhibitors suggest a potential for similar modulatory effects. Future research, including well-controlled clinical trials, is imperative to elucidate the specific impact of Teneligliptin on the gut microbial ecosystem and to harness this knowledge for the development of more personalized and effective therapeutic strategies for type 2 diabetes. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations, ensuring comparability and robustness of future findings in this rapidly evolving field.
References
- 1. imrpress.com [imrpress.com]
- 2. Effects of Antidiabetic Drugs on Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The DPP-4 inhibitor vildagliptin impacts the gut microbiota and prevents disruption of intestinal homeostasis induced by a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DPP-4 inhibitor vildagliptin impacts the gut microbiota and prevents disruption of intestinal homeostasis induced by a Western diet in mice | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota interactions with anti-diabetic medications and pathogenesis of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Short-Term Metformin Treatment Enriches Bacteroides dorei in an Obese Liver Steatosis Zucker Rat Model [frontiersin.org]
- 10. Comparative Binding Study of Gliptins to Bacterial DPP4-like Enzymes for the Treatment of Type 2 Diabetes Mellitus (T2DM) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diatin: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Diatin, a substance for which detailed toxicological and environmental impact data is limited. The following procedures are based on best practices for laboratory chemical waste management and should be implemented in conjunction with a thorough review of the specific Safety Data Sheet (SDS) for the product in use.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) and ensuring a well-ventilated work area.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A lab coat is required to prevent skin contact.
In the event of accidental contact, it is crucial to consult the first-aid measures outlined in the product's SDS.
Quantitative Safety Data Summary
The table below summarizes the known safety and physical property data for this compound. The limited availability of specific data highlights the importance of cautious handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₄O₂ | PubChem[1] |
| Molecular Weight | 566.86 g/mol | LookChem[1] |
| Appearance | Solid | N/A |
| Hazard Statements | Not considered hazardous | SDS[1] |
| Acute Toxicity | No data available | Fisher Scientific[1] |
| Skin Corrosion/Irritation | No data available | Fisher Scientific[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity and nature of the waste. It is crucial to follow these procedural steps to ensure the safety of personnel and the environment.
For Bulk Quantities and Heavily Contaminated Materials:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label must include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA), away from incompatible materials.
-
Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
For Minor Spills:
-
Absorption: Absorb the spill using an inert material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Collect the contaminated absorbent material into a designated, sealed waste container.
-
Labeling: Clearly label the container as "this compound contaminated waste."
-
Disposal: Treat the collected waste as hazardous chemical waste and arrange for its disposal through your institution's EHS department.
Decontamination of Empty Containers:
-
Triple Rinse: Triple rinse the "empty" container with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: Collect the rinsate (the solvent used for rinsing) and treat it as hazardous waste.
-
Container Disposal: Once the triple-rinsed container is free of any visible residue, it can generally be disposed of as regular laboratory glass or plastic waste.
Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are derived from established best practices for laboratory chemical waste management, particularly for compounds with limited safety data.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Potentially Hazardous Chemicals
Disclaimer: The following guidelines provide a general framework for handling potentially hazardous chemicals in a laboratory setting. A specific chemical substance identified as "Diatin" for research and drug development purposes could not be definitively identified from available resources. The information presented is based on best practices for handling chemical compounds with potential hazards and should be adapted to the specific substance's Safety Data Sheet (SDS). Always consult the official SDS for the specific chemical you are using before handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimizing exposure and ensuring personal safety when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling a chemical powder.
| PPE Category | Item | Specifications & Use Case |
| Eye & Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1] |
| Face Shield | Use in addition to goggles when there is a significant risk of splashing or generation of aerosols. | |
| Hand Protection | Chemical-Impermeable Gloves | Handle with gloves resistant to the specific chemical being used. Gloves must be inspected prior to use and replaced if any signs of degradation are observed. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required for all laboratory work. |
| Impervious Clothing | Wear fire/flame resistant and impervious clothing if handling larger quantities or if there is a risk of significant exposure.[1] | |
| Respiratory Protection | Full-Face Respirator | Use a NIOSH/MSHA-approved full-face respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working outside of a ventilated enclosure.[1][2] |
Operational and Disposal Plans
Safe operational procedures and proper disposal are crucial for laboratory and environmental safety.
Handling and Storage:
-
Ventilation: Handle the substance in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Remove all sources of ignition from the handling area.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials and foodstuff containers.[1]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, closed containers clearly labeled for chemical waste.[1]
-
Regulations: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1] Do not let the chemical enter drains.[1]
-
Pharmaceuticals: For unused pharmaceutical products, follow specific disposal guidelines, which may involve drug take-back locations or specific trash disposal procedures if no other options are available.[3]
Experimental Protocols
Standard Protocol for Weighing and Solubilizing a Hazardous Chemical Powder
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (e.g., weigh paper, spatula, beaker, solvent, vortex mixer).
-
-
Weighing:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Tare the balance with the weigh paper.
-
Carefully transfer the desired amount of the chemical powder onto the weigh paper using a clean spatula. Avoid creating dust.[1]
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a beaker.
-
Add the appropriate solvent to the beaker.
-
Stir the mixture with a magnetic stir bar or use a vortex mixer until the powder is fully dissolved.
-
Ensure the container is sealed or covered to prevent evaporation and spills.
-
-
Cleanup:
-
Wipe down the spatula and work surface with an appropriate cleaning agent.
-
Dispose of the weigh paper and any contaminated wipes in the designated chemical waste container.
-
Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly after handling is complete.[1]
-
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
